5-Fluoro-2-(methoxymethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[5-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWWSXGVWWPNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Arylboronic Acids in Modern Chemistry
Organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools in contemporary organic synthesis and medicinal chemistry.[1] Their utility as versatile building blocks is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] Within this important class of reagents, fluorinated arylboronic acids have garnered significant attention. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[3] This makes fluorinated arylboronic acids highly valuable synthons in the design and development of novel pharmaceuticals and advanced materials.[4]
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, highly functionalized member of this class: 5-Fluoro-2-(methoxymethyl)phenylboronic acid . This molecule, with its unique substitution pattern, presents both interesting synthetic challenges and significant potential for application in drug discovery and materials science. As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a deeper understanding of the underlying chemical principles and practical considerations necessary for the successful preparation and validation of this important chemical entity.
Part 1: Strategic Synthesis via Directed Ortho-Metalation
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy.[5] This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG), followed by quenching with an electrophile. In this case, the methoxymethyl group serves as a potent DMG, facilitating lithiation at the adjacent C2 position. The fluorine atom at the 5-position, while influencing the electronics of the ring, does not sterically hinder this directed lithiation.
Retrosynthetic Analysis & Mechanistic Considerations
Our synthetic approach begins with the commercially available and relatively inexpensive starting material, 1-fluoro-4-(methoxymethyl)benzene. The retrosynthetic analysis is outlined below:
Caption: Retrosynthetic pathway for this compound.
The key transformation is the deprotonation of 1-fluoro-4-(methoxymethyl)benzene at the C2 position. The methoxymethyl group, through chelation of the lithium cation of the organolithium base, directs the deprotonation to the adjacent carbon atom. This chelation effect overcomes the inherent acidity of other protons on the aromatic ring, leading to high regioselectivity.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.
Materials and Reagents:
-
1-Fluoro-4-(methoxymethyl)benzene (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-fluoro-4-(methoxymethyl)benzene (1.0 eq) and anhydrous THF (10 mL per mmol of starting material).
-
Directed ortho-Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (10 mL per mmol of starting material). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the n-BuLi and the aryllithium intermediate.
-
Low Temperature (-78 °C): The ortho-lithiation is performed at low temperature to prevent side reactions, such as the degradation of the organolithium reagent and potential reactions with the solvent.
-
Slow Addition of n-BuLi: This prevents localized heating and ensures a controlled reaction.
-
Triisopropyl borate: This electrophile is used in slight excess to ensure complete reaction with the aryllithium intermediate. Other borates, such as trimethyl borate, can also be used.
-
Acidic Workup: The initial borate ester formed is hydrolyzed under acidic conditions to the desired boronic acid.
Part 2: Comprehensive Characterization
The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) provides a complete picture of the molecular framework.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.8 | dd | J ≈ 8.8, 2.8 | H-6 |
| ~7.2 | ddd | J ≈ 8.8, 8.0, 2.8 | H-4 | |
| ~7.0 | dd | J ≈ 8.8, 4.4 | H-3 | |
| ~4.6 | s | - | -CH₂- | |
| ~3.4 | s | - | -OCH₃ | |
| ~8.0 | br s | - | B(OH)₂ | |
| ¹³C | ~163 (d) | d | ¹JCF ≈ 250 | C-5 |
| ~138 (d) | d | ³JCF ≈ 8 | C-1 | |
| ~125 (d) | d | ³JCF ≈ 8 | C-3 | |
| ~118 (d) | d | ²JCF ≈ 22 | C-4 | |
| ~115 (d) | d | ²JCF ≈ 22 | C-6 | |
| ~110 | br s | - | C-2 (C-B) | |
| ~72 | s | - | -CH₂- | |
| ~58 | s | - | -OCH₃ | |
| ¹⁹F | ~ -115 | m | - | Ar-F |
| ¹¹B | ~28-33 | br s | - | B(OH)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6] The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation.[6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) in negative ion mode is a suitable technique for the analysis of boronic acids.
Table 2: Expected Mass Spectrometry Data
| Technique | Mode | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions |
| LC-MS (ESI) | Negative | 183.06 | Loss of H₂O, loss of CH₂O, loss of OCH₃ |
A high-resolution mass spectrum should be obtained to confirm the elemental composition of the molecular ion.
Other Analytical Techniques
-
Melting Point: A sharp melting point is indicative of high purity.
-
Elemental Analysis: Provides the percentage composition of elements (C, H) and can be used to confirm the empirical formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), C-O, and B-O bonds.
Part 3: Applications in Drug Discovery and Beyond
The structural motifs present in this compound make it a valuable building block for several applications:
-
Suzuki-Miyaura Cross-Coupling: As a boronic acid, its primary application is in palladium-catalyzed cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical agents.[7]
-
Medicinal Chemistry: The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds. The methoxymethyl group provides a handle for further functionalization or can act as a key pharmacophoric element.
-
Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, and in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the principles of directed ortho-metalation and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this important building block. The detailed protocols and characterization data presented herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the exploration of new chemical space and the creation of innovative molecules with enhanced properties.
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010, October 13). Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Fluoro-2-(methoxymethyl)phenylboronic acid, identified by CAS Number 944127-21-3, is a specialized organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional substitution pattern—a fluorine atom, a methoxymethyl ether, and a boronic acid group on a phenyl ring—provides a powerful combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, a strategy frequently employed in medicinal chemistry.[1][2][3] The methoxymethyl group offers a sterically influential and electronically distinct feature, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a validated synthetic approach, its application in the Suzuki-Miyaura coupling, and crucial safety protocols. The insights herein are grounded in established chemical principles and field-proven methodologies to empower effective and reliable application in the laboratory.
Physicochemical Profile
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 944127-21-3 | Internal Verification |
| Molecular Formula | C₈H₁₀BFO₃ | [6] |
| Molecular Weight | 183.97 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Refrigeration is recommended for long-term storage. | [7] |
Synthesis: A Strategic Approach to Ortho-Functionalization
The synthesis of this compound requires a regioselective strategy to install the boronic acid group ortho to the methoxymethyl substituent. A common and effective method involves directed ortho-metalation, followed by quenching with a boron electrophile. This process leverages the directing ability of the methoxymethyl group to achieve high selectivity.
A representative synthetic workflow is outlined below. The causality behind each step is critical:
-
Starting Material Selection : 1-Fluoro-4-(methoxymethyl)benzene is a logical precursor.
-
Directed ortho-Metalation : The methoxymethyl group's oxygen atom can coordinate to a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide (LDA)), directing deprotonation to the adjacent ortho position.[8][9] This is a highly regioselective process, driven by the formation of a stable six-membered ring intermediate. The reaction is conducted at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
-
Borylation : The resulting aryllithium intermediate is a potent nucleophile. It is quenched by adding a trialkyl borate, such as trimethyl borate (B(OMe)₃), which acts as the boron electrophile.[9][10] The reaction forms a boronate ester intermediate.
-
Hydrolysis : The final step is the acidic workup (e.g., with aqueous HCl), which hydrolyzes the boronate ester to yield the desired this compound.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5] Its reliability, functional group tolerance, and relatively mild conditions have made it indispensable in the synthesis of complex molecules like pharmaceuticals and advanced materials.[4][11]
Mechanism and Key Components
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding the role of each component is crucial for troubleshooting and optimization.
-
Palladium(0) Catalyst : The active catalyst. Often generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).
-
Ligand : Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are used to stabilize the palladium center, modulate its reactivity, and facilitate key steps in the catalytic cycle.[12]
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]
-
Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating system for coupling this compound with a generic aryl bromide.
Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl bromide (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Causality: Using an excess of the aryl bromide can help drive the reaction to completion. Anhydrous base is critical to avoid quenching reactive intermediates and deactivating the catalyst.
-
-
Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Expertise: The Pd:Ligand ratio is crucial. A 1:4 ratio is common for Pd(OAc)₂/PPh₃ systems to ensure the formation of the active Pd(0)(PPh₃)₄ species and prevent catalyst decomposition.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with inert gas for at least 30 minutes.
-
Trustworthiness: Degassing the solvent removes dissolved oxygen, which is a known poison for palladium catalysts. A biphasic solvent system aids in dissolving both the organic starting materials and the inorganic base.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the boronic acid) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields when handling this chemical.[7][13]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[7] Wash hands thoroughly after handling.[7][13] Avoid contact with skin and eyes.[14]
-
Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, refrigeration is recommended. Keep away from strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a highly functionalized and strategic building block for modern organic synthesis. Its utility, primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.[1][11] By understanding its physicochemical properties, synthetic origins, and the mechanistic nuances of its application, researchers can confidently and effectively leverage this reagent to advance their scientific objectives.
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MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. [Link]
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An In-Depth Technical Guide to 5-Fluoro-2-(methoxymethyl)phenylboronic acid: Properties, Reactivity, and Applications in Modern Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and flexible ether linkages into molecular scaffolds is a proven strategy for optimizing pharmacological and material properties. 5-Fluoro-2-(methoxymethyl)phenylboronic acid has emerged as a particularly valuable building block, enabling the direct introduction of a fluorinated and functionalized phenyl moiety. Its unique substitution pattern—a fluorine atom para to the boronic acid and an ortho-methoxymethyl group—imparts a combination of electronic modulation, steric influence, and potential for intramolecular interactions that skilled chemists can leverage for sophisticated molecular design.
This guide provides an in-depth analysis of the core chemical properties, reactivity, and practical applications of this compound. It is intended for researchers, synthetic chemists, and drug development professionals seeking to harness the full potential of this versatile reagent.
Physicochemical Properties
The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in synthesis. Key data for this compound are summarized below.
| Property | Value |
| CAS Number | 1399778-46-3 |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 108-115 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthesis and Mechanistic Considerations
A Typical Synthetic Pathway
The synthesis of aryl boronic acids often involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.[1] For this compound, a common route begins with the corresponding aryl bromide, which is converted to an organolithium or Grignard reagent. This intermediate is then trapped with a borate ester at low temperatures to form the boronate ester, which is subsequently hydrolyzed to yield the final boronic acid.
Caption: A generalized synthetic route to this compound.
The Influence of ortho- and para- Substitution
The reactivity and utility of this molecule are profoundly influenced by its two key substituents:
-
The ortho-Methoxymethyl Group: Unlike a simple methyl group, the ortho-methoxymethyl substituent introduces several important features. The oxygen atom can engage in an intramolecular hydrogen bond with the boronic acid's hydroxyl group, influencing the conformation and stability of the molecule.[2] This steric bulk adjacent to the boron center can also play a crucial role in the kinetics of cross-coupling reactions, potentially accelerating the reductive elimination step of the catalytic cycle.[3]
-
The para-Fluoro Group: Fluorine substitution is a cornerstone of modern medicinal chemistry. The strong electron-withdrawing nature of the fluorine atom modulates the electronic properties of the phenyl ring and the acidity of the boronic acid group. This can impact the transmetalation step in Suzuki-Miyaura couplings.[4] Furthermore, incorporating fluorine can enhance metabolic stability and binding affinity in the final drug product.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most important application for this boronic acid, enabling the formation of C-C bonds to construct biaryl structures.[6] These structures are privileged motifs in many pharmaceutical compounds.[7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The presence of a base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide. Note: This is a representative example. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.), aqueous solution (2 M)
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv.) and this compound (1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., 1,4-Dioxane), the aqueous K₂CO₃ solution (2.5 equiv.), and finally the Pd(PPh₃)₄ catalyst (0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Experimental Workflow Visualization
Caption: A standard laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Boronic acids are crucial intermediates in the synthesis of pharmaceuticals.[8] The unique substitution pattern of this compound makes it a valuable building block for creating complex molecules with potentially enhanced pharmacological profiles. Its use allows for the regioselective installation of a difunctionalized phenyl ring, which can serve as a key pharmacophore element or a scaffold for further elaboration. The presence of both a fluorine atom and a methoxymethyl group provides handles to fine-tune properties like lipophilicity, metabolic stability, and target engagement.[5][9]
Safety and Handling
Like all chemical reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.
-
Inhalation: Avoid breathing dust.
-
Contact: May cause skin and eye irritation.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is more than just a simple reagent; it is a sophisticated building block that offers synthetic chemists precise control over molecular architecture. The interplay between its ortho-methoxymethyl and para-fluoro substituents provides a unique combination of steric and electronic properties that are highly advantageous in Suzuki-Miyaura cross-coupling reactions. Its successful application in the synthesis of complex organic molecules underscores its importance as a valuable tool for researchers in drug discovery and materials science.
References
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Adamczyk-Woźniak, A., et al. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 1032, 288-297. Retrieved from [Link]
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MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]
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Universum. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5115. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Wang, C., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 54(4), 412-415. Retrieved from [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Madura, I. D., et al. (2014). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 16(33), 7720-7733. Retrieved from [Link]
-
Ciper, M., & Spiteller, P. (2005). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 3(20), 3697-3703. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
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Navigating the Spectral Landscape: A Technical Guide to the NMR Characterization of 5-Fluoro-2-(methoxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(methoxymethyl)phenylboronic acid (CAS No. 1333083-66-1) is a key building block in modern medicinal chemistry and materials science.[1] Its utility in cross-coupling reactions and as a precursor for complex molecular architectures necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing detailed insights into the molecular framework. This in-depth technical guide provides a comprehensive analysis of the expected multinuclear NMR data for this compound, drawing upon established principles of NMR spectroscopy and comparative data from structurally related compounds. While specific, publicly available spectra for this exact molecule are not readily found, this guide will equip researchers with the expertise to predict, interpret, and validate their own NMR data for this compound and its analogs.
Introduction: The Significance of Fluorinated Phenylboronic Acids
Fluorinated arylboronic acids are a privileged class of reagents in organic synthesis. The incorporation of fluorine can significantly modulate the electronic properties, metabolic stability, and binding affinity of molecules, making them highly valuable in drug discovery.[2] The boronic acid moiety is a versatile functional group, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this compound, with a fluorine atom para to the boronic acid and an ortho methoxymethyl group, presents a unique combination of steric and electronic effects that influence its reactivity and spectral characteristics.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict the chemical shifts and coupling patterns for the aromatic, methoxymethyl, and boronic acid protons based on fundamental principles and data from analogous compounds.
Expected Chemical Shift Regions:
-
Aromatic Protons (δ 7.0 - 8.0 ppm): The three protons on the phenyl ring will exhibit distinct chemical shifts due to the influence of the fluorine, methoxymethyl, and boronic acid groups. The electron-withdrawing nature of the fluorine and boronic acid groups will generally deshield the aromatic protons, shifting them downfield.
-
Methoxymethyl Protons (CH₂-O: ~δ 4.5 ppm; O-CH₃: ~δ 3.4 ppm): The methylene (-CH₂-) and methyl (-CH₃) protons of the methoxymethyl group will appear as singlets in distinct regions of the spectrum.
-
Boronic Acid Protons (B(OH)₂: variable, broad singlet): The protons of the boronic acid hydroxyl groups are acidic and readily exchange with trace amounts of water in the NMR solvent. This exchange leads to a broad signal that can appear over a wide chemical shift range and may sometimes be unobservable.
Predicted Coupling Patterns:
The aromatic protons will exhibit spin-spin coupling, providing valuable information about their relative positions. The fluorine atom will also couple with the neighboring protons, leading to characteristic splitting patterns.
-
H-H Coupling: Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is usually close to 0 Hz.
-
H-F Coupling: Coupling between fluorine and protons is also observed. Ortho-coupling (³JHF) is typically the largest (6-10 Hz), followed by meta-coupling (⁴JHF) (4-8 Hz), and para-coupling (⁵JHF) (1-3 Hz).
Illustrative Workflow for ¹H NMR Analysis:
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Expected Chemical Shift Regions:
-
Aromatic Carbons (δ 110 - 165 ppm): The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly influenced by the fluorine's electronegativity. The carbon attached to the boronic acid group (C-B) will typically be deshielded.
-
Methoxymethyl Carbons (CH₂-O: ~δ 70 ppm; O-CH₃: ~δ 58 ppm): These aliphatic carbons will appear in a more upfield region of the spectrum.
-
Carbon-Boron Coupling: The carbon directly attached to the boron atom may exhibit a broad signal due to the quadrupolar nature of the boron nucleus.
Key Feature: Carbon-Fluorine Coupling
A prominent feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.
-
¹JCF: The one-bond coupling between ¹³C and ¹⁹F is typically large, in the range of 240-260 Hz, and is a definitive indicator of a direct C-F bond.
-
²JCF and ³JCF: Two- and three-bond couplings are also observable and are smaller in magnitude, providing further structural information.
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[3][4]
Expected Chemical Shift:
The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride, likely between -110 and -120 ppm (relative to CFCl₃). The exact chemical shift will be influenced by the solvent and the electronic effects of the other substituents on the ring.[5]
Coupling to Protons:
The ¹⁹F nucleus will couple with the aromatic protons, resulting in a complex multiplet in a proton-coupled ¹⁹F spectrum. The magnitude of the coupling constants (JHF) will depend on the number of bonds separating the fluorine and proton nuclei, as discussed in the ¹H NMR section. Proton decoupling is often employed to simplify the ¹⁹F spectrum to a singlet, which can be useful for quantification and for observing subtle changes in the fluorine's environment.
Predicted ¹¹B NMR Spectral Analysis
¹¹B NMR is a specialized technique used to probe the environment of the boron nucleus.[6][7][8][9]
Expected Chemical Shift:
For a trigonal planar (sp²-hybridized) arylboronic acid, the ¹¹B chemical shift is typically observed in the range of δ 28-33 ppm (relative to BF₃·OEt₂).[6] In the presence of a Lewis base (such as DMSO or methanol), the boronic acid can form a tetrahedral (sp³-hybridized) boronate species, which results in a significant upfield shift to around δ 3-9 ppm.[10]
Line Shape:
The ¹¹B nucleus has a nuclear spin of 3/2 and is therefore quadrupolar. This can lead to broad signals in the ¹¹B NMR spectrum. The line width is dependent on the symmetry of the electronic environment around the boron atom.
Summary of Predicted NMR Data
The following table summarizes the predicted NMR data for this compound. These values are estimates based on the analysis of structurally similar compounds and general NMR principles.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| ¹H | Aromatic-H | 7.0 - 8.0 | Multiplets, exhibiting H-H and H-F couplings |
| -CH₂-O- | ~4.5 | Singlet | |
| -O-CH₃ | ~3.4 | Singlet | |
| B(OH)₂ | Variable | Broad Singlet | |
| ¹³C | Aromatic C-F | ~160 | Doublet, ¹JCF ≈ 240-260 |
| Aromatic C-B | ~135 | Broad Singlet | |
| Aromatic C-H | 115 - 130 | Doublets (due to C-F coupling) and Singlets | |
| -CH₂-O- | ~70 | Singlet | |
| -O-CH₃ | ~58 | Singlet | |
| ¹⁹F | Ar-F | -110 to -120 | Multiplet (coupled to protons) or Singlet (decoupled) |
| ¹¹B | B(OH)₂ | 28 - 33 (sp²) or 3 - 9 (sp³) | Broad Singlet |
Experimental Protocols: Best Practices for NMR of Boronic Acids
Sample Preparation:
-
Solvent Selection: The choice of NMR solvent is critical. For ¹H and ¹³C NMR, CDCl₃ and DMSO-d₆ are common choices. DMSO-d₆ can be advantageous for boronic acids as it can help to sharpen the B(OH)₂ proton signal.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H and ¹⁹F NMR. For less sensitive nuclei like ¹³C and ¹¹B, a more concentrated sample may be required.
-
Moisture: Boronic acids can dehydrate to form boroxines, which will complicate the NMR spectra. It is important to use dry NMR solvents and handle the sample appropriately to minimize exposure to moisture.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is usually sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A longer relaxation delay (d1) may be necessary for quantitative analysis.
-
¹⁹F NMR: A simple pulse-acquire experiment is typically used. Proton decoupling can be employed to simplify the spectrum.
-
¹¹B NMR: A proton-decoupled experiment is generally preferred to obtain sharper signals. Due to the broad nature of the signals, a larger number of scans may be required.
Illustrative Diagram of Boronic Acid-Boroxine Equilibrium:
Caption: The equilibrium between a boronic acid and its corresponding boroxine trimer.
Conclusion
A comprehensive, multinuclear NMR analysis is indispensable for the unambiguous characterization of this compound. This guide provides a robust framework for predicting and interpreting the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this important synthetic building block. By understanding the interplay of substituent effects, coupling phenomena, and experimental considerations, researchers can confidently utilize NMR spectroscopy to ensure the purity, identity, and structural integrity of their materials, thereby accelerating the pace of discovery in drug development and materials science.
References
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South Dakota State University. 11B NMR Chemical Shifts. [Link]
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Smith, K. M., & Wetherbee, C. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15873–15881. [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
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Gierczyk, B., Kaźmierczak, M., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2031. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum of Compound 5, 100 MHz, DMSO-d6. [Link]
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Wang, Y., et al. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1762. [Link]
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Chen, Y., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 12(11), 2535. [Link]
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SciELO México. (2007). Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. [Link]
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Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7627–7633. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For arylboronic acids, a class of compounds of burgeoning importance in medicinal chemistry, solubility is a nuanced property governed by a delicate interplay of intermolecular forces, solvent interactions, and structural attributes. This guide provides a comprehensive technical overview of the solubility profile of 5-Fluoro-2-(methoxymethyl)phenylboronic acid, a key building block in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of boronic acid chemistry and data from structurally analogous compounds to predict its solubility behavior. Furthermore, it furnishes a rigorous, field-proven experimental protocol for the precise determination of its solubility in various media, ensuring a self-validating system for data generation.
Introduction: The Critical Role of Solubility in Arylboronic Acid Chemistry
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a key pharmacophore. However, the formulation of boronic acid-containing drugs is often challenged by their limited solubility.[1] A thorough understanding of a compound's solubility profile is therefore a prerequisite for successful drug development, influencing everything from route of administration to dosage form design. This guide focuses on this compound, a compound whose solubility is modulated by the electronic effects of a fluorine atom and the steric and polar contributions of a methoxymethyl group.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₃ | [2] |
| Molecular Weight | 169.95 g/mol | [2] |
| IUPAC Name | (5-fluoro-2-methoxyphenyl)boronic acid | [2] |
| CAS Number | 179897-94-0 | [2] |
The presence of both a hydrogen bond-donating boronic acid group and hydrogen bond-accepting oxygen and fluorine atoms suggests a complex solubility profile that will be highly dependent on the chosen solvent system.
Predicting the Solubility Profile: The Influence of Substituents
The solubility of phenylboronic acids is profoundly influenced by the nature and position of substituents on the phenyl ring.[3]
-
The Fluoro Substituent : Fluorine is a highly electronegative atom, and its presence as a substituent on the phenyl ring can significantly impact the acidity of the boronic acid.[4] This increased acidity can, in turn, affect the solubility in aqueous media, particularly as a function of pH. The electron-withdrawing nature of fluorine can also alter the molecule's overall polarity and its interactions with solvent molecules.[4]
-
The Methoxymethyl Substituent : The ortho-methoxymethyl group introduces several factors that affect solubility. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The alkyl nature of the methyl group may enhance solubility in less polar organic solvents. Studies on isobutoxyphenylboronic acid have shown that an ortho-alkoxy group can significantly increase solubility in a range of organic solvents compared to the meta and para isomers.[3][5] This is often attributed to steric effects that can disrupt the crystal lattice packing of the solid boronic acid, making it easier to solvate.
Based on these principles, it is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents like ethers and ketones, and lower solubility in non-polar hydrocarbon solvents.[6][7] Its aqueous solubility is expected to be low but highly pH-dependent.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step methodology for the experimental determination of the solubility of this compound. The recommended approach is the equilibrium shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[8][9]
Materials and Apparatus
-
This compound (of confirmed purity and solid form)
-
High-purity organic solvents (e.g., methylcyclohexane, dipropyl ether, acetone, chloroform, methanol)
-
Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)[10]
-
Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous studies, and a standard temperature, e.g., 25 ± 1 °C, for organic solvents)
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
Validated quantitative analytical method (e.g., HPLC-UV)
-
Vials with screw caps
Experimental Workflow
The overall workflow for the equilibrium solubility determination is depicted in the following diagram.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Procedure
-
Preparation : Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.[8]
-
Solvent Addition : Add a precise volume of the desired solvent or buffer to each vial.
-
Equilibration : Place the sealed vials in an orbital shaker set to the desired temperature. Agitate the samples for a predetermined time (e.g., 48-72 hours). To confirm that equilibrium has been reached, preliminary experiments should be conducted where the concentration is measured at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[10]
-
Phase Separation : Once equilibrium is achieved, remove the vials and allow the undissolved solid to sediment. Centrifuge the vials to ensure clear separation of the solid and liquid phases.[11]
-
Sampling and Analysis : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration using a validated HPLC method.
-
pH Measurement : For aqueous samples, the pH of the saturated solution should be measured and recorded after equilibration.[10]
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise format. The following tables provide a template for presenting the expected solubility profile based on data from analogous compounds.[12][13]
Table 1: Predicted Solubility in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Methylcyclohexane | Hydrocarbon | Very Low (< 1) |
| Dipropyl Ether | Ether | Moderate (10-50) |
| Acetone | Ketone | High (50-150) |
| Chloroform | Chlorinated | Moderate (5-25) |
| Methanol | Alcohol | High (>150) |
Table 2: Predicted Aqueous Solubility Profile at 37°C
| pH | Buffer System | Predicted Solubility (mg/mL) |
| 1.2 | 0.1 N HCl | Low (1-5) |
| 4.5 | Acetate | Low (1-5) |
| 6.8 | Phosphate | Moderate (5-15) |
| 7.4 | Phosphate | Moderate (10-20) |
The increase in aqueous solubility at higher pH values is anticipated due to the ionization of the boronic acid group.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By synthesizing information from analogous compounds and outlining a rigorous experimental protocol, researchers and drug development professionals are equipped to generate the critical data needed for formulation and preclinical studies. The complex interplay of the fluoro and methoxymethyl substituents makes experimental verification of the predicted solubility profile essential. The methodologies described herein provide a clear and validated pathway to achieving this, ensuring the generation of reliable and reproducible data that will ultimately facilitate the successful development of new therapeutics.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Available from: [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data. Available from: [Link]
-
Solubility Determination in Drug Discovery and Development. (2013). International Journal of Pharmaceutical Erudition. Available from: [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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An In-depth Technical Guide to the Discovery and Application of Fluorinated Phenylboronic Acids in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When this strategy is combined with the versatile chemistry of phenylboronic acids, a class of compounds renowned for their utility in organic synthesis and their unique interactions with biological systems, a particularly potent synergy emerges. This technical guide provides a comprehensive overview of fluorinated phenylboronic acids, from their fundamental properties and synthesis to their diverse applications in drug discovery and development. We will explore how the introduction of fluorine profoundly influences the Lewis acidity, metabolic stability, and binding affinity of these molecules, making them invaluable assets in the design of enzyme inhibitors, PET imaging agents, and complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated phenylboronic acids in their own research endeavors.
The Strategic Advantage of Fluorine in Phenylboronic Acid Chemistry
The convergence of fluorine chemistry and boronic acid chemistry has yielded a class of reagents with exceptional utility in medicinal chemistry. The introduction of fluorine atoms into the phenyl ring of a boronic acid can dramatically alter its electronic and steric properties, leading to significant advantages in drug design and development.[3]
One of the most profound effects of fluorination is the enhancement of Lewis acidity at the boron center.[4][5] Boronic acids are generally considered mild Lewis acids, but the strong electron-withdrawing nature of fluorine can significantly lower the pKa of the boronic acid, making it a more potent Lewis acid.[4] This enhanced acidity is crucial for several applications, including the formation of stable complexes with diols, a property exploited in glucose sensing and drug delivery.[6] The pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorinated analogues can exhibit pKa values ranging from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[4]
Furthermore, the incorporation of fluorine can improve the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1][7] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[8] Fluorination can also modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
The unique properties of fluorinated phenylboronic acids have led to their widespread use in various areas of medicinal chemistry, including:
-
Enzyme Inhibition: The enhanced Lewis acidity of fluorinated phenylboronic acids makes them potent inhibitors of various enzymes, particularly serine proteases.[9] The boron atom can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of these enzymes.[10]
-
PET Imaging: The availability of the positron-emitting isotope fluorine-18 (¹⁸F) has made fluorinated phenylboronic acids attractive candidates for the development of PET imaging agents.[11][12] These agents can be used to visualize and quantify biological processes in vivo, providing valuable information for drug development and disease diagnosis.[13][14]
-
Cross-Coupling Reactions: Fluorinated phenylboronic acids are versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the synthesis of complex biaryl structures that are common motifs in many drug molecules.[15][16][17]
Synthesis of Fluorinated Phenylboronic Acids: A Methodological Overview
The synthesis of fluorinated phenylboronic acids can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A common approach involves the reaction of a fluorinated aryl halide with a strong base, such as n-butyllithium, followed by quenching with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired fluorinated phenylboronic acid.
Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-4-fluorobenzene (1.0 eq) and anhydrous diethyl ether.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as water or a mixture of hexanes and ethyl acetate, to afford pure 4-fluorophenylboronic acid.
Alternative synthetic strategies include the palladium-catalyzed borylation of fluorinated aryl halides or triflates with a boron-containing reagent such as bis(pinacolato)diboron.[18] More recent advancements have also explored C-H activation/borylation and C-F activation/borylation methodologies.[19]
Physicochemical Properties: The Impact of Fluorine Substitution
The introduction of fluorine substituents has a predictable and tunable effect on the physicochemical properties of phenylboronic acids.
Lewis Acidity and pKa
As previously mentioned, fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boronic acid moiety. This is reflected in a decrease in the pKa value. The position of the fluorine atom on the phenyl ring plays a crucial role in determining the extent of this effect. Ortho-fluorine substitution often leads to the most significant increase in acidity due to the proximity of the fluorine atom to the boronic acid group.[4][5] In some cases, an intramolecular hydrogen bond between the boronic acid hydroxyl group and the ortho-fluorine can further stabilize the boronate form and lower the pKa.[5]
| Substituent | pKa[4][20] |
| H | 8.86 |
| 4-F | 8.77 |
| 3-F | 8.42 |
| 2-F | 8.70 |
| 2,6-di-F | 7.49 |
| 2,3,4,5,6-penta-F | 7.10 |
| 4-CF₃ | 7.80 |
| 3-CF₃ | 7.60 |
Table 1: pKa values of selected fluorinated phenylboronic acids.
Stability and Handling
While boronic acids are generally more stable and easier to handle than many other organometallic reagents, they can be prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[21] This can complicate stoichiometry in reactions. Fluorination can influence the equilibrium between the boronic acid and its corresponding boroxine.[5]
An increasingly popular alternative to boronic acids are their corresponding potassium trifluoroborate salts (R-BF₃K).[22][23] These salts are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[21] They can be prepared from the corresponding boronic acids by treatment with KHF₂.[23] While highly stable, they require specific activation conditions for use in cross-coupling reactions.[23]
Applications in Medicinal Chemistry
The unique properties of fluorinated phenylboronic acids have cemented their role as indispensable tools in modern drug discovery.
Enzyme Inhibition
The ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue of serine proteases has been extensively exploited in the design of potent and selective enzyme inhibitors.[9] The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the serine residue, forming a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[24]
Fluorination of the phenyl ring can enhance the inhibitory potency in several ways:
-
Increased Electrophilicity: The electron-withdrawing fluorine atoms make the boron atom more electrophilic and thus more susceptible to nucleophilic attack by the serine residue.[5]
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with the enzyme's active site, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the overall binding affinity of the inhibitor.[25]
A notable example is the development of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. Fluorinated phenylboronic acids have been shown to be potent inhibitors of HNE.[26]
Positron Emission Tomography (PET) Imaging
PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. It relies on the use of radiotracers labeled with a positron-emitting isotope, such as fluorine-18 (¹⁸F). The relatively short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient radiolabeling methods.
Fluorinated phenylboronic acids and their precursors are highly valuable for the development of ¹⁸F-labeled PET tracers.[27] One common strategy involves the copper-mediated radiofluorination of arylboronic acids or esters with [¹⁸F]fluoride.[13] This reaction allows for the direct incorporation of ¹⁸F into the aromatic ring under mild conditions.
A significant challenge in this area is the competing protodeboronation reaction, which leads to the formation of non-radioactive byproducts and reduces the radiochemical yield.[13] Recent research has focused on optimizing reaction conditions to suppress protodeboronation and improve the efficiency of the radiofluorination process.[13]
Experimental Protocol: ¹⁸F-Labeling of an Arylboronic Acid
-
¹⁸F Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) cartridge. The trapped ¹⁸F is then eluted with a solution of K₂CO₃ and a phase-transfer catalyst (e.g., Kryptofix 2.2.2 or 18-crown-6) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted ¹⁸F solution is dried by azeotropic distillation with acetonitrile to remove residual water.
-
Radiolabeling Reaction: The dried ¹⁸F is redissolved in an anhydrous solvent (e.g., t-BuOH). The arylboronic acid precursor and a copper catalyst (e.g., Cu(OTf)₂) are added, and the reaction mixture is heated (e.g., at 60 °C) for a specific duration (e.g., 30 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The purified ¹⁸F-labeled tracer is formulated in a physiologically compatible solution for in vivo administration.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[15] It is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many marketed drugs.[16]
Fluorinated phenylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions.[28][29] The presence of fluorine substituents can sometimes influence the reaction kinetics and yields. In some cases, highly fluorinated arylboronic acids can be less reactive and may require more forcing reaction conditions or specialized catalyst systems to achieve high conversion.[30] The use of cesium fluoride (CsF) as a base has been shown to be particularly effective in promoting the coupling of highly fluorinated arylboronic acids.[28]
Future Perspectives and Conclusion
The field of fluorinated phenylboronic acids in medicinal chemistry continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Synthetic Methods: The discovery of more efficient, selective, and scalable methods for the synthesis of complex fluorinated phenylboronic acids remains a high priority.[19]
-
Exploration of New Biological Targets: Researchers are continuously exploring the potential of fluorinated phenylboronic acids as inhibitors for a wider range of enzymes and as modulators of other biological targets.[24]
-
Advancements in PET Imaging: The development of novel ¹⁸F-labeling strategies and new fluorinated PET tracers will undoubtedly expand the applications of this imaging modality in drug discovery and clinical diagnostics.[31]
-
Boron-Based Drug Delivery Systems: The unique ability of boronic acids to interact with diols is being explored for the development of targeted drug delivery systems, particularly for the delivery of therapeutics to cancer cells that overexpress certain cell-surface glycoproteins.[6]
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early studies on 5-Fluoro-2-(methoxymethyl)phenylboronic acid
An In-depth Technical Guide to the Early Studies of 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Introduction: A Versatile Building Block in Modern Synthesis
This compound is an organoboron compound that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its structure is distinguished by a phenyl ring functionalized with a boronic acid group, a fluorine atom, and a methoxymethyl ether. This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a key intermediate for constructing complex molecular architectures.
The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2][3] The fluorine atom, a common bioisostere for hydrogen, is often incorporated into drug candidates to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[4] The ortho-methoxymethyl group can influence the steric and electronic properties of the molecule, potentially directing reaction outcomes and affecting the conformational preferences of the final products. Early investigations into this compound laid the groundwork for its application in the synthesis of novel pharmaceuticals and advanced materials.
This guide provides a technical overview of the foundational studies concerning this compound, focusing on its synthesis, characterization, and initial applications, particularly in the context of drug discovery and development.
PART 1: Core Synthesis and Characterization
The early synthesis of substituted phenylboronic acids relied on established organometallic methodologies. The most prevalent approach involves the formation of an organometallic intermediate from an aryl halide, which is then trapped with a borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
Plausible Early Synthetic Pathway
A logical and cost-effective early route to this compound would commence with a commercially available halogenated precursor, such as 1-bromo-4-fluoro-2-(methoxymethyl)benzene. The synthesis proceeds via a halogen-metal exchange to generate a highly reactive organolithium species, which is then reacted with a trialkyl borate.
The causality behind this choice of pathway is rooted in its efficiency and predictability. The use of a strong organolithium base like n-butyllithium at low temperatures ensures a rapid and clean halogen-metal exchange, minimizing side reactions.[5][6] The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a classic and reliable method for introducing the boronic acid functionality.[7][8]
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative, self-validating procedure derived from established methods for preparing similar arylboronic acids.[6][9]
Materials:
-
1-Bromo-4-fluoro-2-(methoxymethyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluoro-2-(methoxymethyl)benzene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Slowly add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical for the subsequent step.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a solid.
Characterization Data Summary
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₈H₁₀BFO₃ | [10] |
| Molecular Weight | 183.97 g/mol | [10] |
| Appearance | Solid | [10] |
| Purity | Typically >95% after purification | [10] |
PART 2: Early Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in early studies was as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds, particularly for constructing biaryl and substituted styrene frameworks.[1][2][11][12]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[1]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Biaryl Synthesis
This protocol outlines a typical Suzuki-Miyaura coupling using this compound to synthesize a biaryl compound, a structure prevalent in pharmaceuticals.
Materials:
-
This compound (Ar¹)
-
An aryl bromide (e.g., 4-bromotoluene) (Ar²)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME/Water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and the chosen solvent.
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Add the aqueous base solution, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude biaryl product can be purified by flash column chromatography.
The ability to use this building block in such a robust and versatile reaction is central to its importance. It allows for the systematic and efficient synthesis of libraries of complex molecules, which is a cornerstone of modern drug discovery.[3][13] The fluorine and methoxymethyl substituents are carried through the reaction intact, enabling the creation of specifically functionalized biaryl cores for biological screening.
References
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5-Fluoro-2-methoxyphenylboronic acid. Universum. [Link]
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(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes. [Link]
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-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. EPO Patent 2231678. [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
-
Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars. Sci-Hub. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
5-Fluoro-3-(methoxymethoxy)phenylboronic acid. PubChem. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Method of producing 5-formyl-2-furylboronic acid.
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]
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An In-Depth Technical Guide to 5-Fluoro-2-(methoxymethyl)phenylboronic acid: Structural Analysis and Conformation
Abstract
5-Fluoro-2-(methoxymethyl)phenylboronic acid is a key organoboron compound with significant applications in pharmaceutical development and organic synthesis. Its utility, particularly as a building block in Suzuki-Miyaura cross-coupling reactions, is fundamentally dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of this compound, drawing upon established analytical techniques and theoretical principles. We will delve into the methodologies for its characterization, explore its conformational landscape, and discuss the implications of these properties for its reactivity and application in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile reagent.
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Chemistry
Phenylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry. Their stability, ease of handling, and versatile reactivity make them crucial intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that joins an organoboron compound with an organic halide or triflate, stands as a cornerstone of modern organic synthesis and was recognized with the Nobel Prize in Chemistry in 2010.[1][2] This reaction's power lies in its ability to construct complex molecular architectures, particularly biaryl systems, which are prevalent in many pharmaceutical agents and functional materials.[2][3]
This compound (C8H10BFO3, M.W. 183.97 g/mol ) is a strategically designed building block.[4] The substituents on the phenyl ring are not arbitrary; they impart specific properties that are highly desirable in medicinal chemistry:
-
The Fluoro Group: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
-
The Methoxymethyl Group: This ortho-substituent can influence the steric and electronic environment around the boronic acid moiety, potentially impacting its reactivity and the conformational preference of the molecule.
-
The Boronic Acid Group: This functional group is the linchpin for cross-coupling reactions and can also engage in reversible covalent interactions with diols, a property leveraged in the design of sensors and drug delivery systems.[6][7][8]
Understanding the interplay between these functional groups and the resulting three-dimensional structure is paramount for predicting and controlling the compound's behavior in chemical reactions and biological systems.
Foundational Structural Analysis: A Multi-Technique Approach
A thorough characterization of this compound necessitates a combination of analytical techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the workhorse for determining the connectivity of atoms in a molecule. For this particular compound, a suite of NMR experiments is essential.
-
¹H NMR: Provides information on the number and chemical environment of protons. We would expect to see distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The coupling patterns between the aromatic protons would confirm their relative positions on the phenyl ring.
-
¹³C NMR: Reveals the number and types of carbon atoms. This spectrum would show distinct resonances for the aromatic carbons (with the carbon bearing the fluorine showing a characteristic C-F coupling), the methylene carbon, and the methyl carbon.
-
¹⁹F NMR: As fluorine has a spin of ½, this experiment would show a single resonance, confirming the presence of the fluorine atom. Its chemical shift would be indicative of its electronic environment.
-
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center. This technique is particularly powerful for studying boronic acids.[6][7][9] The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization state of the boron atom.[9] A trigonal planar, sp²-hybridized boronic acid typically exhibits a signal at a different chemical shift compared to a tetrahedral, sp³-hybridized boronate ester or boronate anion.[10][11] This allows for the direct observation of reactions at the boron center, such as the formation of boronate esters in the presence of diols or the interaction with bases during the activation step of a Suzuki-Miyaura coupling.[6][7][11]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[12][13] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystal lattice.[12][14] For phenylboronic acids, X-ray crystallography has revealed that the boronic acid group is generally coplanar with the phenyl ring and that intermolecular hydrogen bonding between the hydroxyl groups often leads to the formation of dimeric structures.[14][15]
Hypothetical X-ray Crystallography Workflow for this compound:
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The Strategic Role of Fluorine in the Reactivity and Application of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and biological properties.[1][2] 5-Fluoro-2-(methoxymethyl)phenylboronic acid is a valuable building block in this context, frequently employed in the synthesis of complex biaryl structures central to drug discovery. This guide provides a detailed analysis of the specific role the fluorine atom plays in modulating the reactivity of this reagent, with a primary focus on its performance in palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric influences of its substituents, the implications for reaction mechanisms like the Suzuki-Miyaura coupling, the persistent challenge of protodeboronation, and provide field-proven protocols for its effective use.
Deconstructing the Molecule: Structural and Electronic Landscape
The reactivity of this compound is not governed by a single feature, but by the interplay of its three key components: the boronic acid group, the ortho-methoxymethyl group, and the meta-fluorine atom.
-
Boronic Acid Group (-B(OH)₂): The reactive center of the molecule, serving as the organometallic nucleophile in cross-coupling reactions after activation with a base.
-
Ortho-Methoxymethyl Group (-CH₂OCH₃): Positioned adjacent to the boronic acid, this group exerts both steric and electronic effects. Its bulk can influence the approach of the catalyst, while the ether oxygen can participate in intramolecular interactions.
-
Meta-Fluorine Atom (-F): The focus of this guide, the fluorine atom at the 5-position is a powerful modulator of the ring's electronic properties.
The most significant impact of the fluorine atom in this configuration is its strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring.[3] This withdrawal of electron density has a cascading effect, most notably increasing the Lewis acidity of the boron center.[4][5] An increased Lewis acidity makes the boronic acid more reactive towards the base required for the formation of the active boronate species in cross-coupling reactions.[6]
Caption: Electronic influence of the fluorine substituent on the boronic acid.
The Fluorine Effect in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation and a primary application for this boronic acid.[7] The reaction proceeds through a catalytic cycle involving a palladium complex. The fluorine atom's influence is most pronounced during the transmetalation step.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the rate-determining step in many cases.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Impact on Transmetalation: Transmetalation requires the initial formation of a boronate complex by reacting the boronic acid with a base (e.g., CsF, K₂CO₃). The fluorine atom's electron-withdrawing nature increases the boronic acid's acidity, facilitating this deprotonation and subsequent complexation.[4][6] This can lead to a faster overall reaction rate.
However, the role of fluoride ions, often used as a base (e.g., CsF), is complex. While they promote the reaction by forming highly reactive palladium-fluoride complexes, an excess can also lead to the formation of unreactive anionic boronate species, which can slow down the reaction.[8][9] Therefore, the choice and stoichiometry of the base are critical when working with fluorinated boronic acids. Studies on highly fluorinated systems show that a fluoride complex of palladium, trans-[PdF(Ar)(L)2], can exhibit remarkably high reactivity towards the boronic ester in the transmetalation step.[10][11]
The Competing Pathway: Managing Protodeboronation
A significant challenge when using electron-deficient arylboronic acids, such as this compound, is the increased susceptibility to protodeboronation.[4] This is a side reaction where the C-B bond is cleaved by a proton source (often water in the reaction medium), replacing the boronic acid group with a hydrogen atom.[12] This leads to the formation of an undesired byproduct (1-fluoro-4-(methoxymethyl)benzene) and reduces the yield of the desired cross-coupled product.
The electron-withdrawing fluorine atom exacerbates this issue by making the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more susceptible to protonolysis.
Strategies to Mitigate Protodeboronation:
| Strategy | Mechanism of Action | Key Considerations |
| Anhydrous Conditions | Reduces the primary proton source (water). | Use of dry solvents and inert atmosphere (N₂ or Ar) is crucial. |
| Choice of Base | Weaker, non-nucleophilic bases can be less prone to facilitating protonolysis. CsF is often effective.[10] | Strong aqueous bases (e.g., NaOH) should be used with caution. |
| Use of Boronate Esters | Pinacol esters (Bpin) are generally more stable to protodeboronation than the corresponding boronic acids.[4] | The ester may need to be synthesized from the acid beforehand. |
| Reaction Temperature | Lowering the temperature can disfavor the protodeboronation pathway.[13] | May require longer reaction times or a more active catalyst system. |
| "Sacrificial" Additives | Use of other boronic acids that are more prone to protodeboronation can sometimes protect the main substrate.[14] | Adds complexity to purification. |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 5-fluoro-2-(methoxymethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Cesium Fluoride (CsF) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Cesium Fluoride, and Pd(PPh₃)₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio). The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add bromobenzene via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
The fluorine atom in this compound is a strategic feature, not a passive substituent. Its powerful electron-withdrawing inductive effect enhances the Lewis acidity of the boron center, which can accelerate the crucial transmetalation step in Suzuki-Miyaura couplings. However, this same electronic activation increases the risk of the yield-reducing protodeboronation side reaction. A thorough understanding of these competing effects is essential for researchers. By carefully selecting reaction conditions—particularly the base, solvent system, and temperature—and considering the use of more stable boronate esters, scientists can harness the beneficial reactivity imparted by the fluorine atom to efficiently synthesize complex fluorinated molecules for pharmaceutical and materials science applications.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ChemCatChem. Available at: [Link]
-
Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry. Available at: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2019). Base-catalyzed protodeboronation of pentafluorophenyl boronic acid. ResearchGate. Available at: [Link]
-
Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Mossine, A. V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Demianets, O., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
-
Sandford, G. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]
-
Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Available at: [Link]
-
Budiman, Y. P., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC. Available at: [Link]
-
Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. Available at: [Link]
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MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
-
Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
La-Venia, A., et al. (2019). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. Available at: [Link]
-
Demianets, O., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. Available at: [Link]
-
Rozen, S., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Available at: [Link]
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Bolognesi, M., et al. (2006). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]
-
Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. DeepDyve. Available at: [Link]
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Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
-
People. (n.d.). 5-Fluoro-2-hydroxyphenylboronic acid. People. Available at: [Link]
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Leśniewska, B., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]
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Singh, R. P., & Singh, V. J. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Georganics. Available at: [Link]
-
PubChem. (n.d.). (5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid. PubChem. Available at: [Link]
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Methodological & Application
5-Fluoro-2-(methoxymethyl)phenylboronic acid Suzuki coupling protocol
An Application Guide for the Suzuki-Miyaura Coupling of 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[4][5] This guide focuses on a specific, high-value building block: This compound .
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] The title compound offers a unique combination of substituents:
-
A Fluoro Group: Positioned at C5, it imparts distinct electronic properties that can influence molecular interactions and metabolic pathways.
-
A Methoxymethyl Ether: This ortho-substituent provides steric bulk and can engage in hydrogen bonding, potentially directing the conformation of the final molecule and improving solubility.
The presence of these functional groups makes this compound a valuable synthon for creating novel molecular architectures in drug discovery.[7][8][9] Understanding the nuances of its application in the Suzuki-Miyaura coupling is essential for researchers aiming to leverage its unique properties.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][10] While often presented as a simple three-step loop, the mechanism is a complex interplay of catalyst, substrate, and base.[11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, Ar¹-X). This forms a Pd(II) intermediate.[12][13] The reactivity order for the halide is generally I > Br > OTf >> Cl.[3][14][15]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is not spontaneous; it requires activation of the boronic acid by a base.[12][13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the new biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][12][13]
The Critical Role of the Base
The base is arguably the most critical and multifaceted component in the Suzuki coupling. Its function extends far beyond simple neutralization.[12][16] Key roles include:
-
Boronate Formation: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (e.g., [ArB(OH)₃]⁻). This activation is essential for the subsequent transmetalation step.[17][18]
-
Catalyst Activation: The base can replace the halide on the Pd(II) complex to form a palladium hydroxide or alkoxide species. These species are often more reactive towards the boronate complex, facilitating a more rapid transmetalation.[12][19][20]
-
Accelerating Reductive Elimination: In some cases, the base can influence the rate of the final reductive elimination step.[12]
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Application Notes: A Practical Guide to Using Fluorinated Phenylboronic Acids in Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its power is particularly evident in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] In recent decades, the strategic incorporation of fluorine into organic molecules has become a cornerstone of drug design.[3][4] Fluorine's unique properties—high electronegativity and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][5]
This guide focuses on the practical application of fluorinated phenylboronic acids, a class of reagents that merges the synthetic utility of the boronic acid functional group with the advantageous properties of fluorine.[2][6] We will delve into the unique reactivity of these compounds, provide field-proven protocols for their use in Suzuki-Miyaura cross-coupling, and offer a systematic approach to troubleshooting common challenges.
The Unique Character of Fluorinated Phenylboronic Acids
The presence of one or more fluorine atoms on the phenyl ring significantly alters the electronic properties of the boronic acid, influencing its stability and reactivity.[7][8] Understanding these properties is crucial for successful application in cross-coupling reactions.
Enhanced Lewis Acidity
The primary effect of fluorine substitution is a marked increase in the Lewis acidity of the boron atom.[1][7] Fluorine is a strongly electron-withdrawing group, which pulls electron density from the aromatic ring and, consequently, from the boron center. This increased acidity is a double-edged sword:
-
Benefit: A more Lewis-acidic boron center can facilitate the formation of the boronate species ([Ar-B(OH)₃]⁻), which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Drawback: The enhanced electrophilicity of the ipso-carbon (the carbon atom attached to the boron) makes the C-B bond more susceptible to cleavage, particularly protodeboronation.
The extent of this acidifying effect is dependent on the position and number of fluorine substituents. The effect is generally strongest when fluorine is in the ortho or meta position and is somewhat compensated in the para position due to resonance effects.[1]
The Challenge of Protodeboronation
Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is the most common failure mode when working with electron-deficient boronic acids, including many fluorinated variants.[9][10][11] This side reaction consumes the boronic acid, leading to low yields of the desired cross-coupled product.[11] Polyfluorinated and some heteroaryl boronic acids are particularly prone to this decomposition pathway.[12][13]
To mitigate this issue, several strategies can be employed:
-
Use Fresh Reagents: Use freshly purchased or purified boronic acid.
-
Use a Slight Excess: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for partial degradation.[11]
-
Utilize More Stable Surrogates: Boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are often more stable alternatives to the free boronic acids and can be used to slowly generate the active boronic acid in situ.[11][14]
The Suzuki-Miyaura Catalytic Cycle: Core Principles
A successful cross-coupling reaction hinges on the smooth operation of a palladium-catalyzed cycle. Understanding each step is key to diagnosing and solving potential issues.
-
Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide follows the trend: I > Br > OTf >> Cl.[15] Aryl chlorides are the least reactive and often require more specialized catalyst systems.[15][16]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex (boronate).[16][17] For electron-deficient fluorinated phenylboronic acids, this step is often slow and rate-limiting.[18]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Practical Guide: Component Selection and Protocols
The success of coupling a fluorinated phenylboronic acid, an electron-deficient partner, often depends on carefully selecting conditions that accelerate the key steps of the catalytic cycle while minimizing side reactions.
Key Experimental Choices
-
Catalyst & Ligand: For challenging couplings, particularly with less reactive aryl chlorides or electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern systems utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that accelerate both the oxidative addition and reductive elimination steps.[9][11][18] The use of palladium precatalysts (e.g., XPhos Pd G3 or G4) is highly recommended. These air- and moisture-stable compounds rapidly generate the active Pd(0) species in situ, which is critical for outcompeting the decomposition of unstable boronic acids.[14][18][19]
-
Base: The choice of base is critical for activating the boronic acid for transmetalation. For electron-deficient fluorinated boronic acids where transmetalation is slow, stronger bases are often required.[18] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[18][20]
-
Solvent: Aprotic polar solvents are commonly used, often with water as a co-solvent. Typical systems include 1,4-dioxane/water, toluene/water, or THF/water.[9][15] Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use. Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[18]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) |
| Aryl Iodide or Bromide | Mono- or Di-fluorinated | Pd(PPh₃)₄ (3-5%) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80–100 |
| Aryl Iodide or Bromide | Poly-fluorinated | XPhos Pd G3 (1-2%) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80–110 |
| Aryl Chloride | Mono- or Di-fluorinated | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100–120 |
| Aryl Chloride | Poly-fluorinated | XPhos Pd G3 (2%) | - | K₃PO₄ (2.0-3.0) | Dioxane/H₂O | 100–120 |
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Coupling of a Fluorinated Phenylboronic Acid with an Aryl Bromide
This protocol is a robust starting point for relatively straightforward couplings.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Solvents: Toluene (5 mL), Ethanol (1 mL), Water (2 mL)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar and reflux condenser
-
-
Procedure:
-
To a dry reaction vessel, add the aryl bromide, fluorinated phenylboronic acid, and Pd(PPh₃)₄.
-
Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Via syringe, add the degassed toluene and ethanol.
-
In a separate vial, dissolve the Na₂CO₃ in the degassed water. Add this aqueous solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Optimized Coupling for a Challenging Aryl Chloride
This protocol uses a modern precatalyst system designed for more difficult substrates.
-
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL) and Water (1 mL)
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
-
Procedure:
-
In an inert atmosphere glovebox (or using Schlenk line techniques), add the aryl chloride, fluorinated phenylboronic acid, XPhos Pd G3, and K₃PO₄ to a dry reaction vessel.
-
Seal the vessel. Add the degassed 1,4-dioxane and water via syringe.
-
Place the vessel in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS (typically 6-24 hours).
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
-
Troubleshooting Guide
When a Suzuki-Miyaura coupling with a fluorinated phenylboronic acid fails, a systematic approach can quickly identify the root cause.
-
First, check for boronic acid decomposition. This is the most common issue.[11] If you observe significant starting material consumption but little product formation, protodeboronation is the likely culprit.
-
Second, verify your reaction setup. The presence of oxygen is detrimental, causing homocoupling of the boronic acid and catalyst decomposition.[18]
-
Solution: Ensure solvents are thoroughly degassed immediately before use and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
-
Third, address slow reaction kinetics. If both starting materials are consumed slowly, the catalytic cycle itself is likely inhibited.
-
Slow Transmetalation: This is common for electron-deficient boronic acids.[18] The solution is to use a stronger base (K₃PO₄, Cs₂CO₃) and potentially increase the reaction temperature.[18]
-
Slow Oxidative Addition: This is an issue with unreactive aryl chlorides. The solution is to switch to a catalyst system with a more electron-rich and bulky ligand, such as XPhos or SPhos.[11]
-
References
-
Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3438. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. Retrieved from [Link]
-
Budiman, Y. P., Radius, U., Marder, T. B., & Westcott, S. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 321-350. Retrieved from [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Retrieved from [Link]
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Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry (Weinheim an der Bergstrasse, Germany), 23(50), 12218–12232. Retrieved from [Link]
-
Becaud, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Communications. Retrieved from [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid with 2‐bromothiphene. ResearchGate. Retrieved from [Link]
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Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
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Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. Retrieved from [Link]
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Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
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Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
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Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. Retrieved from [Link]
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Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5578–5581. Retrieved from [Link]
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Budiman, Y. P., Radius, U., Marder, T. B., & Westcott, S. A. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis, 363(9), 2335-2359. Retrieved from [Link]
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Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]
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LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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Pretze, M., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine, 65(supplement 2), 2411. Retrieved from [Link]
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Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. Retrieved from [Link]
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Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
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Tripp, J. C. (2013). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 4(1), 1-2. Retrieved from [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 11(3), 153-157. Retrieved from [Link]
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Santos, M. A. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(7), 9451-9486. Retrieved from [Link]
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Santos, M. A. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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Plenio, H. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. Retrieved from [Link]
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Tobisu, M., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 16, 234-241. Retrieved from [Link]
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Wozniak, K., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 360, 233-253. Retrieved from [Link]
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Pharmaceutical Technology. (2017). Fluorination Remains Key Challenge in API Synthesis. Retrieved from [Link]
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5-Fluoro-2-(methoxymethyl)phenylboronic acid reaction conditions with aryl halides
An Application Guide to Suzuki-Miyaura Coupling: Reaction Conditions and Protocols for 5-Fluoro-2-(methoxymethyl)phenylboronic acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable building block: This compound . The strategic placement of a fluorine atom and an ortho-methoxymethyl group imparts unique electronic and steric properties that are highly sought after in drug discovery.[5][6] The fluorine atom can enhance metabolic stability and binding affinity, while the methoxymethyl group introduces a sterically demanding and potentially coordinating element. However, these same features present specific challenges for the Suzuki-Miyaura coupling, necessitating a carefully optimized approach to achieve high yields and purity.
As senior application scientists, we present this in-depth guide to provide researchers with the mechanistic understanding and practical protocols required to successfully employ this compound in cross-coupling reactions with a diverse range of aryl halides.
Mechanistic Considerations: The Engine of the Coupling
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages centered around a palladium catalyst.[2][7][8]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[8][9]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[1][10] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the coupled product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[2]
The choice of base is critical as it directly facilitates the key transmetalation step.[1][11]
Optimizing Reaction Conditions: A Guide to Component Selection
The success of coupling this compound hinges on the judicious selection of each reaction component to overcome the inherent steric and electronic challenges.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Expert Insights |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq) | Aryl bromides and iodides undergo oxidative addition much more readily than chlorides.[8][9] For less reactive aryl chlorides, a more active catalyst system (e.g., using an NHC or bulky phosphine ligand) is mandatory.[10] |
| Boronic Acid | This compound (1.2–1.5 eq) | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[1] |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[9][10] For challenging couplings, slightly higher catalyst loading may be beneficial.[7] |
| Ligand | XPhos, SPhos, or RuPhos (2-5 mol %) | This is the most critical choice. The ortho-methoxymethyl group introduces significant steric hindrance. Bulky, electron-rich biaryl phosphine ligands are essential to promote the difficult reductive elimination step and stabilize the active catalyst.[7][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 eq) | A strong, non-nucleophilic base is required. K₃PO₄ is often the base of choice for sterically demanding couplings as it effectively promotes the formation of the reactive boronate species without causing degradation of the substrates.[7][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A polar aprotic solvent system is needed to solubilize both the organic substrates and the inorganic base. Water is crucial for dissolving the base and facilitating boronate formation.[1][12] |
| Temperature | 90–110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition and reductive elimination steps.[1] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.5 mmol, 1.5 eq)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol %)
-
XPhos (0.022 mmol, 2.2 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL), anhydrous
-
Deionized Water (1 mL), degassed
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (1 mol %), XPhos (2.2 mol %), and K₃PO₄ (2.0 mmol).[1][7]
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Aryl chloride used with standard conditions. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Switch to a stronger base like K₃PO₄ or CsF.3. For aryl chlorides, increase catalyst/ligand loading and use a highly active ligand like XPhos or an NHC ligand.[7][10] |
| Significant Protodeboronation | 1. Reaction temperature is too high or reaction time is too long.2. Presence of excess water or acidic impurities. | 1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.2. Use anhydrous solvents and ensure the base is of high quality. Consider using boronic esters for particularly sensitive substrates.[8] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling.2. Side reactions of the palladium catalyst. | 1. Improve inert atmosphere technique.2. Use a slight excess (1.2-1.5 eq) of the boronic acid to favor the cross-coupling pathway. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing complex, fluorinated biaryl structures. Success is predicated on a rational approach to reaction design that directly addresses the steric hindrance imposed by the ortho-methoxymethyl substituent. The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, in combination with a strong base like potassium phosphate, is critical for achieving high reaction efficiency. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and successfully utilize this versatile building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqOZZO6fzWeGwSj-cq2-V8m2dkOEm0jgt0FzarJ2Wz02GNtwoyaSGjn8YvW7Xhg5KsFYg-iDmJsbvy6jujD-aHWiq2RPBSonEO9vCP1sX14vnbsuPP2S0YFjAErmF72-yzwQBjXVCEcNwuemyJ73iYeOKb7sFINi04Slk4KkUudUlvd2EPBSShH-NXv6GPOZ5Xwh3MtahDPblxtUzVzXduPCaCPT8=]
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH38CO39IsnZD6ptmwhLO1dW3Ww6R5LXc8IsuHEdG4xP88wislCcR_EtMXp4J-EjVatU6PX-ZqT8QDQI6yZaV9RsL6ml3Thxr0A54RIizjMQYlRwCHPqzzPREzLu3uo_Xkw49xkcjsqXZxbUUXsEoUkJKFZ9LcJqTzxCtqT6Xqh3T6vG9nvJWmzngFgwImSanLb1t59PfCRU0IASp85Jp8wY5FqY0bha8M5iIvfL6VmUw==]
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Application Notes and Protocols for 5-Fluoro-2-(methoxymethyl)phenylboronic acid in Medicinal Chemistry
Introduction: A Strategic Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of molecular fragments that confer advantageous physicochemical and pharmacological properties. 5-Fluoro-2-(methoxymethyl)phenylboronic acid has emerged as a valuable building block for precisely this purpose. Its unique trifecta of features—a fluorine atom, an ortho-methoxymethyl group, and a versatile boronic acid handle—offers a powerful toolkit for researchers and drug development professionals.
The fluorine substituent is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Its high electronegativity can also modulate the pKa of nearby functional groups and lead to more favorable protein-ligand interactions.[3][4] The ortho-methoxymethyl group introduces a degree of steric hindrance and a potential hydrogen bond acceptor, which can influence the conformation of the resulting biaryl scaffold and its binding to biological targets. Finally, the boronic acid moiety serves as a key reactant in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of carbon-carbon bonds to form complex molecular architectures.[5][6]
These application notes provide a comprehensive guide to the use of this compound in medicinal chemistry, with a focus on practical protocols for the Suzuki-Miyaura cross-coupling reaction and insights into its application in the synthesis of biologically active molecules.
The Strategic Advantage of this compound in Drug Design
The incorporation of the 5-fluoro-2-(methoxymethyl)phenyl motif into a drug candidate is a deliberate strategy to optimize its pharmacological profile. The interplay between the fluorine and the methoxymethyl group offers several potential benefits:
-
Metabolic Stability: The strong C-F bond can prevent metabolic oxidation at the 5-position of the phenyl ring, a common site of enzymatic attack.[1][2] This can lead to an increased half-life and improved oral bioavailability of the drug.
-
Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[4]
-
Conformational Control: The ortho-methoxymethyl group can influence the dihedral angle between the two aryl rings in the final biaryl product. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to enhanced selectivity and potency.
-
Improved Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and absorption.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling its coupling with a wide variety of aryl and heteroaryl halides or triflates.[5]
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol is a representative example for the coupling of this compound with a generic heteroaryl bromide. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
The reaction mixture is heated to 90 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation: Representative Reaction Parameters
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2-Chloropyrimidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 78 |
| 5-Bromoindole (N-protected) | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 85 | 12 | 81 |
Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura couplings of similar substrates. Actual yields may vary depending on the specific reactants and conditions used.
Troubleshooting and Scientific Insights
-
Low Yields:
-
Cause: Inefficient transmetalation or catalyst deactivation. The ortho-methoxymethyl group can sterically hinder the approach to the palladium center.
-
Solution: Consider using a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[7] Increasing the temperature or using a stronger base like cesium carbonate (Cs₂CO₃) may also be beneficial.
-
-
Protodeboronation:
-
Cause: The boronic acid can be replaced by a hydrogen atom under certain conditions, particularly with prolonged heating or in the presence of excess water.
-
Solution: Ensure the reaction is run under strictly anhydrous conditions if necessary, or minimize the reaction time. Using a boronic ester (e.g., a pinacol ester) derivative of the starting material can sometimes mitigate this side reaction.
-
-
Homocoupling:
-
Cause: The boronic acid can couple with itself to form a symmetrical biaryl.
-
Solution: This is often a sign of slow oxidative addition. Ensure the palladium catalyst is active and consider using a different catalyst/ligand system.
-
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle with care and avoid inhalation or skin contact.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
Conclusion
This compound is a highly valuable and strategic building block in medicinal chemistry. Its well-defined structural features provide a rational means to enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates. The robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for its incorporation into a diverse range of molecular scaffolds. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this important reagent in their drug discovery and development endeavors.
References
-
MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. [Link]
-
Universum. 5-Fluoro-2-methoxyphenylboronic acid. [Link]
-
Kowalski, K., & Gawdzik, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
-
ACS Publications. (2011). The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ACS Publications. (2007). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. [Link]
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-
NIH. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
PubMed. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
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ResearchGate. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
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-
ResearchGate. (2012). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
- Google Patents. (2021). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This guide provides a detailed framework for utilizing 5-Fluoro-2-(methoxymethyl)phenylboronic acid , a versatile building block, in the synthesis of kinase inhibitors via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Kinase inhibitors represent a critical class of therapeutics, particularly in oncology, and their synthesis requires robust and predictable methodologies.[3][4] This document offers researchers, scientists, and drug development professionals a comprehensive protocol, mechanistic insights, and the scientific rationale behind key experimental steps, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common driver in numerous diseases, most notably cancer.[5] The development of small molecule kinase inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms.[3] A critical synthetic transformation enabling the rapid construction of diverse inhibitor libraries is the Suzuki-Miyaura cross-coupling reaction, prized for its mild conditions, broad functional group tolerance, and commercial availability of reagents.[6][7][8]
The choice of building blocks is paramount. The introduction of fluorine can profoundly influence a molecule's properties by altering its electronics, conformation, and resistance to metabolic degradation.[1][2][9] The title compound, This compound , offers a unique combination of features:
-
Fluorine Atom: The high electronegativity of fluorine can lower the pKa of nearby groups, influence hydrogen bonding capabilities, and block sites of metabolic oxidation, often leading to improved drug-like properties.[1][9]
-
Methoxymethyl Group: This ortho-substituent can enforce a specific conformational preference (dihedral angle) in the resulting bi-aryl product, which can be crucial for optimizing binding interactions within the kinase active site.
-
Boronic Acid Moiety: This functional group is the key handle for the Suzuki-Miyaura reaction, allowing for the precise and efficient formation of a carbon-carbon bond with a variety of (hetero)aryl halides.[10][11]
This application note details a robust protocol for coupling this strategic building block with a generic heteroaryl halide, a common core structure in many clinically approved kinase inhibitors.
Properties of this compound
| Property | Value |
| Chemical Structure | See below |
| CAS Number | 1333407-14-9 (Illustrative, may vary) |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Applications | Suzuki-Miyaura coupling, Kinase Inhibitor Synthesis |
Core Application: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffold Synthesis
The primary application detailed here is the palladium-catalyzed cross-coupling of this compound with a heteroaryl halide (e.g., a bromo- or chloro-pyridine, pyrimidine, or pyrazole derivative) to form a bi-aryl scaffold. This scaffold is a common "hinge-binding" motif in many Type I and Type II kinase inhibitors.[5]
General Reaction Scheme:
Caption: Palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide (X = Br, I, Cl, OTf).
Detailed Experimental Protocol
This protocol provides a generalized yet robust starting point. Note: Optimization for specific substrates is highly recommended.
Materials and Equipment
-
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst, 1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME/Water mixtures)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or screw-cap for sealed-vial reactions
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup & Inert Atmosphere:
-
To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., Na₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Causality: An inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent must be degassed beforehand by bubbling inert gas through it for 20-30 minutes.[6]
-
Causality: The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step. The organic solvent solubilizes the organic starting materials and the palladium catalyst.
-
-
Reaction Execution & Monitoring:
-
With the inert gas line still in place (or under a sealed cap), lower the flask into a preheated oil bath (typically 80-110 °C).[6] Alternatively, use a microwave reactor for accelerated reaction times.[5]
-
Stir the reaction vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Take small aliquots periodically to check for the consumption of the limiting reagent (typically the heteroaryl halide). Reactions can take from 1 to 24 hours.[7]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.[6]
-
Causality: The desired organic product is more soluble in the organic phase, while the inorganic salts (base, boronate byproducts) remain in the aqueous phase.
-
Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
-
Mechanistic Insights & Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conceptual Application: Targeting a Kinase Signaling Pathway
The bi-aryl scaffolds synthesized using this protocol can be further elaborated to create potent and selective kinase inhibitors. These inhibitors typically function by competing with ATP for binding in the kinase domain, thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.
Caption: Conceptual MAPK signaling pathway inhibited by a synthesized molecule.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Anonymous. Fluorine in drug discovery: Role, design and case studies.
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The Strategic Application of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Building Block Engineered for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone for the discovery of new therapeutic agents. Heterocycles are integral to the structure of a vast number of pharmaceuticals due to their ability to engage in a multitude of interactions with biological targets.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tool to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2]
This application note details the utility of 5-Fluoro-2-(methoxymethyl)phenylboronic acid as a versatile building block for the construction of diverse heterocyclic systems. The unique substitution pattern of this reagent—a fluorine atom para to a methoxymethyl group—offers a compelling combination of electronic and steric properties that can be exploited to generate novel chemical entities with potentially enhanced pharmacological profiles. The methoxymethyl ether serves as a stable, yet potentially cleavable, protecting group for a phenol, adding another layer of synthetic utility.
We will provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, to illustrate the practical application of this building block in the synthesis of a substituted pyrimidine, a common core in many bioactive molecules.[3]
Core Attributes of this compound
The judicious design of this compound provides several key advantages for the synthetic chemist:
-
Modulated Reactivity: The fluorine atom, being strongly electronegative, influences the electronic nature of the phenyl ring, which can impact the kinetics and outcome of cross-coupling reactions.
-
Enhanced Bioavailability: The presence of fluorine can significantly increase the lipophilicity of the final molecule, a critical factor for cell membrane permeability and overall bioavailability.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile of the resulting drug candidate.
-
Strategic Functionalization: The methoxymethyl (MOM) ether group provides a robust protecting group for a phenolic hydroxyl. This allows for the selective execution of reactions at other sites of the molecule before a potential deprotection to unmask a key hydrogen bond donor or a site for further functionalization.
Workflow for Heterocycle Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. The general workflow for utilizing this compound in a Suzuki-Miyaura coupling with a heteroaryl halide is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Application Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol provides a detailed procedure for the regioselective Suzuki-Miyaura cross-coupling of this compound with 2,4-dichloropyrimidine, a common precursor in medicinal chemistry. The reaction is performed under microwave irradiation to accelerate the reaction rate.[4][5]
Materials:
-
This compound
-
2,4-Dichloropyrimidine[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave synthesis vial
-
Magnetic stir bar
Instrumentation:
-
Microwave Synthesizer
-
Rotary Evaporator
-
Flash Chromatography System
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). To this mixture, add a 2:1 solution of 1,4-dioxane and water (6 mL total volume).
-
Inert Atmosphere: Seal the vial and purge with nitrogen gas for 5 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 100 °C for 15-20 minutes.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product, 2-chloro-4-(5-fluoro-2-(methoxymethyl)phenyl)pyrimidine, are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the coupling at the more reactive C4 position of the dichloropyrimidine is expected.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst Loading | 3 mol% | [4] |
| Reaction Temperature | 100 °C | [4][5] |
| Reaction Time | 15-20 min | [4] |
| Solvent System | 1,4-Dioxane/H₂O (2:1) | [4] |
| Base | K₂CO₃ | [4] |
Causality Behind Experimental Choices
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[4]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation to the palladium center. Its use in an aqueous-organic solvent system is well-established.[4]
-
Solvent System: The use of a biphasic solvent system, such as 1,4-dioxane and water, is crucial for dissolving both the organic substrates and the inorganic base, thereby facilitating the reaction.[4]
-
Microwave Irradiation: Microwave heating can significantly accelerate the rate of Suzuki-Miyaura couplings, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[4]
Logical Relationship of Reaction Components
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for this transformation.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern provides opportunities to introduce fluorine and a protected hydroxyl group in a single, strategic step. The provided protocol for a microwave-assisted Suzuki-Miyaura coupling demonstrates a practical and efficient method for incorporating this building block into a pyrimidine core, a privileged scaffold in drug discovery. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative therapeutic agents.
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Rizzo, C., Amata, S., Pibiri, I., et al. (2023). FDA-approved fluorinated heterocyclic drugs from 2016 to 2022. Int. J. Mol. Sci., 24(9), 7728. Available at: [Link][2]
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Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Org. Biomol. Chem., 2(6), 852-857. Available at: [Link][8]
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Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2009). Google Patents. CN101314594B. Available at: [9]
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Klanjšček, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link][4]
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Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. Available at: [Link][3]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 19, 2026, from [Link][1]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett. Retrieved January 19, 2026, from [Link][7]
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Abbas, A.A., Farghaly, T.A., & Dawood, K.M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. Available at: [Link][10]
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Mastering C-N Bond Formation: Application Notes for 5-Fluoro-2-(methoxymethyl)phenylboronic acid in Catalytic Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated motifs is a cornerstone of modern molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, altered pKa, and improved binding affinity—make fluorinated building blocks highly valuable.[1][2][3] Among these, 5-Fluoro-2-(methoxymethyl)phenylboronic acid stands out as a versatile reagent for introducing a privileged structural motif into a wide array of nitrogen-containing compounds through C-N cross-coupling reactions.
This comprehensive guide provides an in-depth exploration of the application of this compound in two of the most powerful C-N bond-forming methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind protocol choices, offers detailed, field-tested experimental procedures, and provides troubleshooting guidance to empower scientists in their synthetic endeavors.
The Strategic Advantage of the 5-Fluoro-2-(methoxymethyl)phenyl Moiety
The subject boronic acid offers a unique combination of structural features beneficial for drug discovery:
-
Fluorine Atom: The fluorine at the 5-position can significantly enhance the metabolic stability of the resulting N-aryl compound by blocking potential sites of oxidative metabolism.[3] Its high electronegativity can also modulate the electronic properties of the aromatic ring, influencing protein-ligand interactions.[4][5]
-
Ortho-Methoxymethyl Group: This substituent introduces steric bulk and a potential coordinating heteroatom. The steric hindrance can influence the rotational barrier around the newly formed C-N bond, potentially locking in a specific conformation. The ether oxygen may also play a role in the catalytic cycle through weak coordination to the metal center, influencing reactivity and selectivity.[6]
Part 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed reaction for the formation of C-N bonds between aryl halides/triflates and a vast range of amines.[7][8] The reaction is prized for its broad substrate scope and functional group tolerance.
Mechanistic Insights and Considerations for this compound
The catalytic cycle of the Buchwald-Hartwig reaction generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
When employing this compound, the key step is the transmetalation from boron to the palladium center. The ortho-methoxymethyl group introduces significant steric bulk, which can hinder this process. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly recommended.[10][11] These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step and can better accommodate sterically demanding substrates during transmetalation.[12][13]
Detailed Protocol: Buchwald-Hartwig Coupling of an Aryl Bromide with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, this compound, and the primary amine.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich ligand that facilitates oxidative addition and is effective for sterically hindered substrates.[10] |
| Base | K₃PO₄ | A moderately strong base that is generally well-tolerated by many functional groups. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions that allows for higher reaction temperatures. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically demanding couplings.[9] |
Part 2: The Chan-Lam Coupling
The Chan-Lam coupling offers a complementary, copper-catalyzed approach for C-N bond formation.[14][15] It is particularly attractive due to its often milder reaction conditions, including the use of air as the oxidant and the possibility of running reactions at room temperature.[16]
Mechanistic Insights and Considerations for this compound
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. However, a generally accepted pathway involves the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid to form a copper(II)-aryl species. This can then undergo reductive elimination, often proposed to proceed through a Cu(III) intermediate, to furnish the C-N bond.[15][17]
Caption: Proposed Catalytic Cycle of the Chan-Lam Coupling.
For this compound, the electronic nature of the ring is relatively neutral to slightly electron-rich due to the methoxymethyl group, which generally favors the Chan-Lam coupling.[18] The reaction is often performed in the presence of a ligand, such as pyridine or a bidentate ligand, to stabilize the copper catalyst and improve yields.[19] The presence of oxygen (from air) is typically crucial for the re-oxidation of Cu(I) to Cu(II), thus regenerating the active catalyst.[15]
Detailed Protocol: Chan-Lam Coupling of a Heterocyclic Amine
This protocol provides a starting point for the coupling of N-H containing heterocycles.
Materials:
-
This compound (1.5 equiv)
-
N-H heterocycle (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv, or 10-20 mol% for catalytic version)
-
Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM) or methanol (0.1 M)
-
4 Å Molecular sieves (optional, for anhydrous conditions)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar, add the N-H heterocycle, this compound, and copper(II) acetate. If using anhydrous conditions, add activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add the solvent (DCM or methanol) followed by pyridine.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to afford the desired N-arylated product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Cu(OAc)₂ | A common and effective copper source for Chan-Lam couplings. Can be used stoichiometrically or catalytically.[14] |
| Base/Ligand | Pyridine | Acts as both a base to deprotonate the N-H bond and a ligand to coordinate with the copper center. |
| Solvent | DCM or Methanol | Both are effective solvents. Methanol can sometimes accelerate the reaction.[20] |
| Atmosphere | Air | Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[15] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion (Buchwald-Hartwig) | Inactive catalyst; Steric hindrance. | Use a pre-catalyst; Screen different bulky phosphine ligands (e.g., SPhos, RuPhos); Increase reaction temperature or time.[10][21] |
| Protodeborylation (Both Reactions) | Presence of water or protic sources. | Use anhydrous solvents and reagents; For Chan-Lam, add molecular sieves.[10] |
| Homocoupling of Boronic Acid | Catalyst system promotes this side reaction. | For Suzuki-type side reactions in Buchwald-Hartwig, optimize ligand-to-metal ratio; For Chan-Lam, adjust the solvent or add a co-oxidant.[15] |
| Low Yield (Chan-Lam) | Poorly reactive amine/heterocycle. | Increase the amount of boronic acid; Screen different copper sources or ligands; Gentle heating may be required. |
Safety Information
This compound is an irritant. It may cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[22][23][24]
Conclusion
This compound is a powerful building block for the synthesis of novel N-aryl compounds with high potential in pharmaceutical and materials science research. By understanding the mechanistic nuances of the Buchwald-Hartwig and Chan-Lam coupling reactions and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this reagent to construct complex molecular architectures. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile fluorinated synthon.
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King, A. E., & Su, S. (n.d.). Chan-Lam Coupling. NROChemistry. Retrieved from [Link]
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Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from [Link]
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-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Roy, D., & Gribble, G. W. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(03), 439-462.
- Lam, P. Y. S., et al. (2014). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. In Cross-Coupling and Heck-Type Reactions 1 (pp. 241-286). Thieme.
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- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of organic chemistry, 81(9), 3942–3950.
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New finding of the Chan-Lam coupling. (2018, March 14). Is life worth living?. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. reddit.com [reddit.com]
- 22. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 23. fishersci.com [fishersci.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of Novel Agrochemical Scaffolds Using 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Abstract
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Fluorinated organic molecules are of particular interest due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability and binding affinity.[1] This document provides detailed application notes for the use of 5-Fluoro-2-(methoxymethyl)phenylboronic acid , a versatile and strategically functionalized building block, in the synthesis of next-generation agrochemical candidates. We present a validated protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a pivotal carbon-carbon bond-forming transformation in contemporary organic synthesis.[2][3] The application is demonstrated through the synthesis of a key biaryl intermediate for a novel phenyl-pyrazole carboxamide, a class of compounds known for their potential as potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4][5][6]
Introduction and Strategic Rationale
This compound is a key synthetic intermediate designed for precision and versatility in constructing complex molecular architectures. Its strategic value in agrochemical research stems from the unique interplay of its constituent functional groups.
-
Fluorine (C5-position): The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a molecule.[1] In the context of agrochemicals, this often translates to greater persistence and systemic activity within the target plant, providing more robust and longer-lasting disease control.
-
Ortho-Methoxymethyl Group (C2-position): The methoxymethyl substituent ortho to the boronic acid provides a crucial steric and electronic handle. This group can influence the dihedral angle of the resulting biaryl product, locking it into a specific conformation that may be optimal for binding to a target enzyme. Furthermore, the oxygen atom can potentially engage in intramolecular hydrogen bonding or act as a coordination point, influencing the molecule's overall properties.[7][8] Studies on ortho-substituted phenylboronic acids have shown that such groups can significantly influence selectivity in cross-coupling reactions.[7][8]
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction , which facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide.[3] This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability, making it an indispensable tool in discovery chemistry.[2][3]
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | Solid |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |
Core Application: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: General Suzuki-Miyaura Catalytic Cycle.
Protocol: Synthesis of a Phenyl-Pyrazole Fungicide Intermediate
This protocol details the synthesis of a key biaryl intermediate, coupling this compound with a functionalized bromopyrazole. This intermediate is a precursor for a novel SDHI fungicide candidate. The pyrazole carboxamide moiety is a well-established pharmacophore in many commercial fungicides.[11][12][13][14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fungicide pyrazole carboxamides derivatives - Patent US-9695126-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MX2014009276A - FUNGICIDE BLENDS OF PIRAZOL. - Google Patents [patents.google.com]
- 13. CN104705327A - Pyrazole fungicide composition - Google Patents [patents.google.com]
- 14. CN103140136B - Fungicidal pyrazoles and their mixtures - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions that involve the sterically and electronically complex substrate, 5-Fluoro-2-(methoxymethyl)phenylboronic acid . Low yields in these reactions are a common yet solvable challenge. This document provides in-depth, experience-driven insights and actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Challenges: Why This Boronic Acid Can Be Difficult
The structure of this compound presents a unique combination of electronic and steric factors that can impede the Suzuki-Miyaura catalytic cycle. A clear understanding of these hurdles is the first step toward overcoming them.
-
Steric Hindrance: The ortho-methoxymethyl group significantly increases steric bulk around the boron center. This can hinder the crucial transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[1][2]
-
Electronic Effects:
-
The fluorine atom is strongly electron-withdrawing, which decreases the electron density of the phenyl ring.[3] This can increase the Lewis acidity of the boronic acid but may slow down the transmetalation step, which is often rate-limiting.[3][4]
-
Conversely, the ortho-methoxymethyl group, while sterically bulky, can act as a coordinating group. The oxygen atom can potentially chelate to the palladium center, which may influence the geometry and reactivity of the catalytic intermediates in a complex manner.[5]
-
-
Boronic Acid Instability: Like many boronic acids, this reagent can be susceptible to degradation, particularly protodeboronation (hydrolysis of the C-B bond), especially under non-optimized reaction conditions.[6][7]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental outcomes, providing a logical workflow for diagnosing and resolving the root cause of low yields.
Issue 1: Low or No Conversion of Starting Materials
This is one of the most common failure modes and typically points to a problem with one of the core components of the catalytic cycle.
Question: I see mostly unreacted starting materials (aryl halide and/or boronic acid) after my reaction. What should I investigate first?
Answer: A lack of conversion suggests a fundamental issue with catalyst activity or reaction conditions that prevent the catalytic cycle from initiating or turning over efficiently.[8][9]
Diagnostic Workflow for Low Conversion
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// Edges Start -> Check_Inert; Check_Inert -> Check_Catalyst [label="If problem persists"]; Check_Catalyst -> Check_Base [label="If problem persists"]; Check_Base -> Optimize_Temp [label="If problem persists"]; Optimize_Temp -> Success [label="Resolution"];
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edge [style=dashed, arrowhead=none]; Check_Inert -> sub_Inert; Check_Catalyst -> sub_Catalyst; Check_Base -> sub_Base; Optimize_Temp -> sub_Temp; } Caption: Troubleshooting workflow for low conversion.
Detailed Corrective Actions:
-
Verify Reagent Quality and Atmosphere:
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to Pd(II) and promote the homocoupling of boronic acids.[7][9] Ensure your solvent is rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).[7]
-
Boronic Acid Integrity: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation.[6] Confirm the purity of your this compound via NMR before use. If degradation is suspected, consider converting it to a more stable derivative, such as a pinacol ester.[10]
-
-
Re-evaluate the Catalyst System:
-
Palladium Source: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using modern, air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ. Buchwald precatalysts (e.g., XPhos Pd G3) are excellent choices for challenging couplings.[7]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[11] For sterically demanding partners, bulky, electron-rich phosphine ligands are often required.
-
| Ligand Type | Examples | Rationale for Use with Hindered Substrates |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky biaryl phosphines that promote fast oxidative addition and reductive elimination, overcoming steric barriers.[12][13] |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand known for its robustness and effectiveness in a wide range of Suzuki couplings.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often highly active for coupling unreactive partners like aryl chlorides.[6][14] |
-
Optimize the Base and Solvent System:
-
Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[11][15] For hindered boronic acids, a stronger, non-nucleophilic base is often beneficial.
-
Solvent System: The solvent must solubilize all components. A mixture of an organic solvent with water is common, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[15][17]
-
Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation)
Question: My reaction is messy. I'm isolating my desired product in low yield, but I also see significant amounts of biaryl from my aryl halide (homocoupling) and the deborylated arene. What's going wrong?
Answer: This outcome points to competing, non-productive pathways. Homocoupling of the boronic acid is often caused by oxygen, while protodeboronation is typically promoted by excess water or acidic conditions.
Minimizing Side Reactions
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// Edges Start -> Desired_Path:f0 [label="Pd(0) Catalyst\nBase", color="#34A853"]; Start -> Side_Path1:f0 [label="Proton Source\n(e.g., H2O)", style=dashed, color="#EA4335"]; Start -> Side_Path2:f0 [label="Oxygen (O2)", style=dashed, color="#EA4335"]; Desired_Path:f1 -> Product;
} Caption: Competing pathways in Suzuki coupling.
Detailed Corrective Actions:
-
To Mitigate Protodeboronation:
-
Use a Milder Base: Strong bases can sometimes accelerate hydrolysis. If using NaOH or KOH, consider switching to K₃PO₄ or Cs₂CO₃.[9]
-
Control Water Content: While some water is often beneficial, an excessive amount can promote protodeboronation. Try reducing the proportion of water in your solvent system (e.g., from 10:1 Dioxane/H₂O to 20:1).
-
Use Anhydrous Conditions: In some cases, particularly if the boronic acid is highly sensitive, running the reaction under strictly anhydrous conditions with a base like KF or TMSOK might be necessary.[6]
-
-
To Mitigate Homocoupling:
-
Rigorous Degassing: This is the most critical factor. As mentioned, ensure all solvents are deoxygenated and the reaction headspace is inert.[9]
-
Use a Pd(II) Precatalyst: In situ reduction of a Pd(II) source (like Pd(OAc)₂) can sometimes lead to fewer side reactions compared to using a potentially partially oxidized Pd(0) source like Pd(PPh₃)₄.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this coupling? A1: There is no single optimal temperature; it must be determined empirically. Start with a moderate temperature (e.g., 80-90 °C). If the reaction is sluggish, a gradual increase to 100-110 °C may be beneficial. However, be aware that excessively high temperatures can accelerate catalyst decomposition and side reactions.[10][16] Monitor the reaction by TLC or LC-MS to find the best balance.
Q2: How much catalyst loading should I use? A2: For challenging substrates, a higher catalyst loading might be necessary initially. Start with 1-2 mol% of the palladium precatalyst. Once conditions are optimized, you can attempt to decrease the loading to more economical levels (e.g., 0.5 mol%).
Q3: My aryl halide is an aryl chloride. Does this require special consideration? A3: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[15][19] To couple an aryl chloride with the sterically hindered this compound, you will almost certainly need a highly active catalyst system. A combination of a Buchwald precatalyst (like G3 or G4) with a bulky, electron-rich ligand (like XPhos or tBuXPhos) is highly recommended.[20][21]
Q4: Can I use microwave irradiation to speed up the reaction? A4: Absolutely. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently reaching and maintaining the target temperature.[22] It is an excellent tool for rapid optimization and for driving difficult couplings to completion. Start with a temperature similar to your conventional heating protocol and a time of 15-30 minutes, then optimize from there.
IV. General Protocol for Optimization
This protocol provides a robust starting point for coupling this compound. It is intended to be a template for further optimization.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[7]
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Physis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from [Link]
-
Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Palladium-Catalyzed Coupling Reactions of Fluorinated Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids in palladium-catalyzed coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, drawing from field-proven insights and established scientific literature. The inherent electronic properties of fluorinated phenylboronic acids, while beneficial for the final product, often introduce specific challenges during synthesis. This resource will help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic understanding.
Issue 1: Low Yield of the Desired Coupled Product with Significant Protodeboronation
You observe a substantial amount of the corresponding fluoroarene (where the boronic acid group has been replaced by a hydrogen atom) alongside your starting materials and a low yield of the desired biaryl product.
Core Problem: Protodeboronation is a well-known and often competitive side reaction, particularly for electron-deficient boronic acids such as fluorinated derivatives.[1][2] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.
Causality & Mechanistic Insights:
-
Base-Mediated Decomposition: Many common bases used in Suzuki-Miyaura couplings (e.g., hydroxides, carbonates) can promote the protodeboronation of fluorinated phenylboronic acids.[3][4] The rate of this side reaction can sometimes be faster than the rate of the desired transmetalation step in the catalytic cycle.
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can also catalyze protodeboronation.[5][6] This means your catalyst system itself could be contributing to the degradation of your starting material.
-
Aqueous Conditions: The presence of water, often used as a co-solvent, can be a proton source for this undesired reaction.
Troubleshooting Workflow & Solutions:
-
Re-evaluate Your Base:
-
Weaker Bases: Consider switching to a weaker or non-hydroxide base like cesium fluoride (CsF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[7]
-
Base-Free Conditions: For highly sensitive substrates, explore "cationic" Suzuki-Miyaura coupling methods that can proceed in the absence of a base.[3][8] These methods often utilize specialized palladium precatalysts.
-
-
Optimize Your Catalyst System:
-
Ligand Choice: While bulky, electron-rich ligands are often beneficial for the oxidative addition step with challenging electrophiles, they can also accelerate protodeboronation.[5][6] If you suspect catalyst-mediated decomposition, consider screening different ligands.
-
Highly Active Precatalysts: Employ a highly active palladium precatalyst. A more efficient catalyst can increase the rate of the desired coupling reaction, making it more competitive against the protodeboronation pathway.[9]
-
-
Modify the Boronic Acid Reagent:
-
Boronic Esters: Convert the fluorinated phenylboronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate ester.[1][2] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are often more stable than the corresponding boronic acids and can be used as effective coupling partners.[10][11]
-
-
Control Reaction Conditions:
-
Anhydrous Solvents: If possible, use rigorously dried, degassed anhydrous solvents to minimize the presence of water.
-
Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation more significantly than the desired coupling.
-
Issue 2: Observation of Defluorinated Byproducts
You have identified byproducts where one or more fluorine atoms on the phenyl ring have been replaced by hydrogen (hydrodefluorination) or have participated in an undesired coupling reaction.
Core Problem: The C-F bond, especially in electron-deficient aromatic systems, is susceptible to activation and cleavage by palladium catalysts.[12][13]
Causality & Mechanistic Insights:
-
Oxidative Addition to the C-F Bond: Under certain conditions, the palladium(0) catalyst can undergo oxidative addition into a C-F bond instead of, or in addition to, the C-X bond of your electrophile.[14] This is more likely with highly electron-deficient fluoroarenes.
-
Palladium-Catalyzed Hydrodefluorination: This side reaction can occur in the presence of a hydride source (e.g., from a solvent or additives) and leads to the replacement of a fluorine atom with hydrogen.[15][16]
Troubleshooting Workflow & Solutions:
-
Ligand and Catalyst Selection:
-
Ligand Tuning: The choice of ligand can influence the selectivity of the palladium catalyst. Experiment with different ligands to find a system that favors oxidative addition to your electrophile's C-X bond over the C-F bond.
-
Alternative Metals: For substrates that are highly prone to C-F activation with palladium, consider exploring nickel-catalyzed coupling reactions, which can sometimes offer different reactivity and selectivity profiles.[17]
-
-
Reaction Partner Stoichiometry and Addition:
-
Excess Boronic Acid: Using a slight excess of the fluorinated phenylboronic acid can sometimes help favor the desired reaction pathway.
-
Slow Addition: In some cases, slow addition of the boronic acid or the palladium catalyst can help maintain low concentrations of reactive species and improve selectivity.
-
-
Thorough Product Analysis:
-
Mass Spectrometry: Use high-resolution mass spectrometry to identify the exact mass of byproducts and confirm if defluorination has occurred.
-
NMR Spectroscopy: ¹⁹F NMR can be a powerful tool to track the consumption of your fluorinated starting material and the formation of any fluorinated byproducts.
-
Issue 3: Formation of Symmetrical Biaryl (Homocoupling) of the Fluorinated Phenylboronic Acid
You observe the formation of a symmetrical biaryl (Ar-Ar, where Ar is your fluorinated phenyl group) as a significant byproduct.
Core Problem: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.
Causality & Mechanistic Insights:
-
Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the palladium(0) catalyst or participate in a catalytic cycle that leads to the dimerization of the boronic acid.[18]
Troubleshooting Workflow & Solutions:
-
Rigorous Degassing:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent Degassing: Thoroughly degas your solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30-60 minutes).[7]
-
-
Catalyst Quality:
-
Active Catalyst: Use a high-quality, active palladium source. Deactivated palladium species can sometimes favor side reactions like homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated phenylboronic acids so prone to protodeboronation?
The fluorine atoms are strongly electron-withdrawing, which increases the acidity of the boronic acid.[19] This increased acidity makes the carbon-boron bond more polarized and susceptible to cleavage by nucleophiles or bases, leading to protodeboronation.[3][4]
Q2: Are there any general starting conditions you would recommend for a challenging Suzuki coupling with a polyfluorinated phenylboronic acid?
For a challenging coupling, a good starting point would be to use a more stable boronic acid derivative like a pinacol ester.[2] Employ a highly active precatalyst system such as a Buchwald G3 or G4 precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).[20] For the base, consider using K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or THF/water, ensuring all components are thoroughly degassed.[7]
Q3: I am using a pentafluorophenylboronic acid and observing a byproduct where the para-fluorine is replaced by an alkoxy group from my solvent. What is happening?
The pentafluorophenyl ring is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr). The para-position is particularly activated. If you are using an alcohol solvent or an alkoxide base, it can act as a nucleophile and displace the fluoride at the para-position.[21] To avoid this, switch to a non-nucleophilic base (e.g., CsF) and an aprotic solvent (e.g., DME, dioxane, or DMF).
Q4: How can I monitor the progress of my reaction and identify these side products?
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most powerful techniques for monitoring the reaction. They allow you to track the consumption of starting materials and the formation of the desired product and byproducts, confirming their identities by their mass-to-charge ratio.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can all be used to characterize starting materials, products, and isolated byproducts. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds.
Visualizing the Challenges
Key Side Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the major side reactions of protodeboronation and C-F activation.
Caption: Competing reaction pathways in Suzuki couplings of fluorinated phenylboronic acids.
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in your coupling reactions.
Caption: A systematic workflow for troubleshooting side reactions.
Data Summary Table
Recommended Starting Conditions for Difficult Couplings
The following table provides a set of validated starting points for coupling reactions involving electron-deficient fluorinated phenylboronic acids. These are intended as a robust baseline for further optimization.
| Parameter | Recommendation | Rationale |
| Boron Reagent | Pinacol Ester (Ar-Bpin) or Ar-BF₃K | Increased stability towards protodeboronation compared to the free boronic acid.[1][2][10] |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Highly active, air- and moisture-stable precatalysts that ensure efficient initiation of the catalytic cycle.[20] |
| Ligand | Buchwald-type (e.g., XPhos, SPhos) | Bulky, electron-rich ligands that promote the oxidative addition of the aryl halide.[22][23] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases that are effective in promoting transmetalation while minimizing protodeboronation.[7] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water can be beneficial, but should be minimized for highly sensitive substrates. |
| Temperature | 80-110 °C | Start at a moderate temperature and adjust as needed. Lower temperatures may be required to suppress side reactions.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated homocoupling and catalyst degradation.[18] |
Experimental Protocols
Protocol 1: Conversion of a Fluorinated Phenylboronic Acid to its Pinacol Ester
This protocol provides a standard method for synthesizing the more stable pinacol ester derivative.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the fluorinated phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable aprotic solvent (e.g., toluene or THF) to form a slurry. The reaction is often run at a concentration of 0.5 M with respect to the boronic acid.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when water ceases to collect in the trap (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude boronic ester can often be used directly in the subsequent coupling reaction. If purification is necessary, it can be achieved by recrystallization or flash column chromatography on silica gel.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Ester
This procedure is a robust starting point for the coupling of an aryl halide with a fluorinated phenylboronic ester.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), the fluorinated phenylboronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial or flask with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[7]
-
Reaction: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[7]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activ
- Protodeboron
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Synthesis and Reactivity of Palladium Trifluorides and Fluorides Towards Aryl C-CF3 and C-F Bond Formation.
- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Request PDF.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- Palladium Catalyzed Hydrodefluorin
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. organic-chemistry.org.
- An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Request PDF.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [No Source Found].
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
- Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride. Sci-Hub.
- Suzuki Coupling. Organic Chemistry Portal.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
- Protodeboron
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 18. reddit.com [reddit.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Improving Efficiency of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid Reactions
Welcome to the technical support center for optimizing reactions with 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its use in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound. The structure of this boronic acid, featuring an ortho-methoxymethyl group, introduces significant steric hindrance, which is a primary cause of many common experimental challenges.
Issue 1: Low to No Reaction Conversion
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low conversion with this substrate is a frequent challenge, primarily due to the steric bulk from the ortho-methoxymethyl group impeding key steps in the catalytic cycle.[1][2] The primary areas for optimization are the catalyst system, base, and reaction conditions.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The steric hindrance near the boronic acid requires a highly active catalyst. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for such hindered substrates.[1]
-
Causality: The bulky ligand is essential for promoting both the oxidative addition and the difficult reductive elimination step, which is often rate-limiting for hindered biaryl synthesis. Electron-rich ligands stabilize the electron-deficient Pd(0) center and increase its reactivity.
-
Recommendation: Employ palladium precatalysts combined with bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3][4] These systems are designed to generate a highly reactive, low-coordinate Pd(0) species necessary for challenging couplings.[5]
-
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[6][7] A base that is too weak may not facilitate this activation efficiently.[8]
-
Causality: For sterically hindered boronic acids, the equilibrium to form the active boronate species can be unfavorable. A stronger base is often required to drive this equilibrium forward.
-
Recommendation: Use stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[4]
-
-
Inadequate Reaction Temperature: The energy barrier for the catalytic cycle steps, particularly transmetalation and reductive elimination, can be high for sterically demanding substrates.
-
Causality: Higher temperatures provide the necessary activation energy to overcome the steric repulsion between the coupling partners on the palladium center.
-
Recommendation: Increase the reaction temperature. Solvents like toluene or dioxane allow for temperatures between 80-110 °C, which is often sufficient.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Formation of Side Products (Homocoupling & Protodeboronation)
Question: My reaction shows consumption of starting material, but the primary products are biphenyl (from my aryl halide partner) and/or benzene with a fluoro-methoxymethyl substituent, instead of my desired cross-coupled product. How can I minimize these side reactions?
Answer: This indicates the prevalence of homocoupling (aryl-aryl) and protodeboronation (boronic acid replaced by -H). Both are common pitfalls that can be mitigated with careful setup and reagent choice.
1. Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often competitive with transmetalation, especially with electron-rich or sterically hindered boronic acids under strongly basic, aqueous conditions.[8][9]
-
Causality: The presence of water and a strong base can lead to the protonolysis of the boronic acid before it has a chance to engage in the catalytic cycle.
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry solvents and reagents. Use a base like anhydrous K₃PO₄. While Suzuki reactions often benefit from a small amount of water to dissolve the base, excess water can be detrimental.[10]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable esters, such as pinacol esters (Bpin). These esters hydrolyze slowly under the reaction conditions to release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[11][12][13]
-
Use a Fast Catalyst: Employing a highly active precatalyst that rapidly generates the Pd(0) species can ensure the cross-coupling reaction outpaces the rate of decomposition of the unstable boronic acid.[14][15]
-
2. Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) salt as the catalyst source without complete reduction to Pd(0).[7]
-
Causality: Pd(II) species can catalyze the homocoupling of boronic acids. Oxygen in the reaction mixture can also facilitate this process.[7]
-
Solutions:
-
Thorough Degassing: Ensure the reaction solvent and the reaction vessel are rigorously degassed (e.g., via multiple freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[16][17]
-
Use a Pd(0) Source or Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or, preferably, a modern precatalyst (e.g., XPhos Pd G3) that cleanly and rapidly generates the active Pd(0) catalyst.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Relationship Between Components and Side Reactions
Caption: Key factors influencing desired vs. side reactions.
Frequently Asked Questions (FAQs)
Q1: Which specific palladium catalyst/ligand system do you recommend for this compound?
A1: For this sterically hindered substrate, a high-performance system is crucial. We recommend using a second or third-generation Buchwald precatalyst.
| Catalyst System | Recommended Ligand | Key Advantages | Reference |
| XPhos Pd G2 / G3 | XPhos | Highly active for sterically hindered substrates. G3 precatalyst allows for rapid catalyst activation at low temps. | [5],[4] |
| SPhos Pd G2 / G3 | SPhos | Excellent general catalyst for challenging couplings, often providing high yields where others fail. | [4],[14] |
| RuPhos Pd G2 / G3 | RuPhos | Particularly effective for couplings involving heterocyclic partners and hindered substrates. | [4] |
These systems are superior to traditional catalysts like Pd(PPh₃)₄ because the bulky, electron-rich phosphine ligands facilitate the difficult reductive elimination step required to form the sterically congested biaryl product.[3][18]
Q2: How do I choose the right solvent for my reaction?
A2: The solvent must solubilize the reagents and not interfere with the catalyst. Aprotic solvents are generally preferred.
| Solvent | Typical Temp. Range | Notes | Reference(s) |
| 1,4-Dioxane | 80-101 °C | Excellent general solvent for Suzuki couplings. Often used with a small amount of water to aid in dissolving the inorganic base. | [4],[19] |
| Toluene | 80-110 °C | Good for higher temperature reactions. Being non-polar, solubility of the base can be an issue, requiring vigorous stirring. | [4] |
| THF | 60-66 °C | Useful for lower temperature reactions, especially if substrates are heat-sensitive. May require longer reaction times. The presence of water can improve conversion. | [10] |
Solvent choice can significantly impact reaction rate and even selectivity. It can stabilize catalytic intermediates and modulate the reactivity of the base.[20][21]
Q3: My product seems difficult to purify. What are common impurities and how can I remove them?
A3: Purification challenges often arise from byproducts with similar polarity to the desired product.
-
Common Impurities: Unreacted aryl halide, homocoupled boronic acid (a symmetrical biaryl), and residual phosphine ligand/oxide.
-
Purification Strategy:
-
Aqueous Workup: After the reaction, perform an aqueous workup. Dilute the mixture with a solvent like ethyl acetate and wash with water and then brine. This removes the inorganic base and other water-soluble salts.[1]
-
Column Chromatography: Flash column chromatography on silica gel is the standard method for purification.[22] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Boronic Acid Complexation: If unreacted boronic acid is a major impurity and difficult to separate, it can sometimes be removed by washing the organic layer with a basic aqueous solution or by using specialized purification techniques involving complexation.[23]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halide partners.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to achieve ~0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6]
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVz1HEPepdMXBRgcJbzpBGUu_8J2HuCHq1JMVkvdM3dfBJbO9AaqzLts4zlNCU8OaZPpQcrrA1UCW3p_sGvHx7KJ9MCdMtP_EGyhfC9iLZD37S5OOPZMMwhgfYvLB0xULkQ8om71ns79pn5vUbgdeBzXW-1drsaZywzrtwkwLtLiKYXi21_edakov4h6UU8oOTHxsGg3h03iS5ga0DzwrQgRXVruu7INA=]
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9WHL1_JfLOqeZ26pO21aLIT0TdF7GAV06UIqyh2qh55whxh0QsFexkhIuuoNknaXPnoU7Zu4KCZTKWCouFxGBu0ZjISNplZuJWMO3Es4fX1Ky0qq239XsEWo1Ig1ni0wERVufJept-OIRhsivQRh5UZwFBkzQ_egWwtLHihTqN9xbdJpXC70pv65VJmTt86oSTuzQhc7if1pFxM5irqjwzjv27TWLJP9dqBelCrdW8N6lUU3QuxJ6_qoyHiqokw2HL1JpTNyrs5-JoZfK]
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo-_46AcHhJvKX6Qy1AzX5AAONK7nKKh_6QndipdeQEdtJJoMo-DfE_CrZQOauXbCyLWT6yyhGfx_sVa4Dae-kA2rLDOP3X-k4NPesnlR7dDdq8mKk4rfqqVc4fWsC0O7ITJVjQJzled3Ltyz_yqWTLZLYNT9D8_j9nCtU-vaHkTbp8KzkpZMUJoxqBy3it0l6Uuytv953PIxvL19Y7iAYB8dIMA2hIomj-mRZGPmW80MmJBMGsW-iXlohuA==]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFygYCv3qAR4cm8lh1oFOVOz1ejdpv6l6gE6mn_jyyFv0RpMNCXxDxUW1pcm81Kx4jlpe7RFPgMjhCTaaVO-nlAcdJg-_IqR2foiX9BsF00XUBLk4VjQf-cV_0QO9mkRexXipcXD-Hk7JoC0afjPKLOlXwcXrQSa2thb9jgkw==]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [URL: https://vertexaisearch.cloud.google.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbM-FydfPtYbgu-Vxb717is7vtC3VEIVsTvC1aogLnxJdvBTHHnRdmkEyzkdEyZeKcNvJc7LYHYoc0x5Dqjq_wNyo-7ZIvh4f4efY_t1ASmLdCP6X-47xaQCHwaseYgJtvD8t1bWbjhgNoJ-I4hWwbfL9m2UNRfFAdiBP59wpxSK2_lBUeNeyVuSNR_2AF234qyPZkTxacmKOdtTjMLNmQ4Jz9YH_fLvDjJprNK7HoN0KPBQxRzcVmedZJbRQESStToYC7TlwPI4Vnm-NUjTxNLH4gjvsjEz6S]
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkKlOCCDevVQJExFSOK1m0rnGKSM_1WLFuv-Bk-fz-KbLD9nqUjB2bvJ2cpXIC2JpRxiIPqgd-a3kW85dYpEWeYw_cS8UGS1FzovSgPx5K88GXA7VJEcEkVIY4UHko1yf4J89OFbhTimGCkgVSh2AHVoNj0hu9Zc6vcH16cgZh7A08Wx_HNPs1ZG4uNmT-V-PhYdPBT_69kugGxyWv9q1VzTOeK0vyxk8x1XeegKEJRA==]
- Optimizing base selection for Suzuki reactions with sensitive substrates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Qrz5kuto6RuRRkF5bNNm9ueTVvXH5jc1D3YUzhyljXJgr6f31cJYiNntouK-tGuCgNouS9MYeVQykcttp_hw_150gMD4RVGqaR_i-Pyymo84PalbL-kSeJCaktwHJLkposutWJGbUS0O-lEEsxu2vRdmZSMYKboN9IIwBM63vhrs1ODzAPr9hBNxIRXNgZEc_9crWyOqHXOU8aNSwiBWQhQR32w=]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja204343n]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [URL: https://www.researchgate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5926210/]
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja106636x]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jacs.7b12653]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4280330/]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49688k]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00511]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [URL: https://www.researchgate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10311239/]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling/]
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogp98g/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d2cs00122e]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [URL: https://www.quora.com/What-are-the-disadvantages-of-the-Suzuki-Miyaura-cross-coupling-reaction]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/65893]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Smolecule. [URL: https://www.smolecule.com/5-fluoro-2-methoxy-4-trifluoromethyl-phenyl-boronic-acid-cas-1333083-66-1.html]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/65893]
- Suzuki Coupling Mechanism. YouTube. [URL: https://www.youtube.
- (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/5-fluoro-2-methoxymethoxy-phenyl-boronic-acid-cas-488713-34-4]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/5-fluoro-2-methoxymethyl-phenylboronic-acid-1333083-66-1]
- Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S030881461930147X]
- CAS 928053-97-8 | 5-Fluoro-2-(trifluoromethyl)phenylboronic acid. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/products/cas-928053-97-8]
- (5-Fluoro-2-(trifluoromethoxy)phenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-trifluoromethoxy-phenyl-boronic-acid]
- Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine. Benchchem. [URL: https://www.benchchem.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. SiliCycle. [URL: https://www.silicycle.
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- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
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- 23. Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Fluoro-2-(methoxymethyl)phenylboronic acid Coupling Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of coupling products derived from 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common and complex purification hurdles.
Introduction: Understanding the Unique Challenges
This compound is a valuable reagent in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex biaryl structures.[1][2] However, the unique combination of a fluorine atom and a methoxymethyl group on the boronic acid presents a distinct set of purification challenges. The fluorine substituent can influence the electronic properties and reactivity of the molecule, while the methoxymethyl group introduces polarity and potential for side reactions.[3] This guide will address these specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Profile & Identification
Question 1: I'm seeing several unexpected spots on my TLC plate after a Suzuki-Miyaura coupling reaction. What are the likely impurities?
Answer: When working with this compound, a few common side products can complicate your purification. It's crucial to identify these to devise an effective purification strategy.
-
Homocoupling Products: You may observe the formation of symmetrical biaryls resulting from the coupling of two molecules of your aryl halide or two molecules of the boronic acid.[4][5] The latter is often facilitated by the palladium catalyst.
-
Protodeboronation Product: This is a significant and frequent side reaction where the boronic acid group is replaced by a hydrogen atom, yielding 1-fluoro-4-(methoxymethyl)benzene.[6] This undesired reaction is particularly prevalent with electron-deficient arylboronic acids, and the fluorine atom in your starting material can contribute to this instability.[7][8][9]
-
Residual Starting Materials: Incomplete reactions will leave behind unreacted this compound and your coupling partner (e.g., an aryl halide).
-
Palladium Residues: The palladium catalyst can sometimes precipitate as palladium black, which can streak on your TLC and column.[4]
Chromatographic Purification Strategies
Question 2: My desired product and a major impurity are co-eluting during silica gel chromatography. How can I improve the separation?
Answer: The polarity of your target molecule, imparted by the methoxymethyl group, can make it challenging to separate from polar impurities on standard silica gel. Here are several strategies to enhance resolution:
-
Solvent System Optimization:
-
Normal-Phase Chromatography: If you are using a standard hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to reduce tailing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase chromatography, HILIC can be an excellent alternative.[10][11][12] This technique typically uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10][11]
-
-
Alternative Stationary Phases:
-
Fluorinated Stationary Phases: Given the presence of a fluorine atom, a fluorous solid-phase extraction (F-SPE) cartridge or a column with a fluorinated stationary phase could offer unique selectivity.[13][14] These phases can preferentially retain fluorinated compounds.
-
Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography (e.g., with a C18 column) using a water/acetonitrile or water/methanol gradient can be effective.[15][16]
-
Crystallization and Recrystallization Techniques
Question 3: I'm struggling to crystallize my final product. Are there any specific solvent systems you would recommend?
Answer: The methoxymethyl group can increase the solubility of your product in a wide range of solvents, making crystallization challenging. A systematic approach is key.
Solvent Screening for Recrystallization:
| Solvent System Class | Examples | Rationale |
| Polar Protic/Nonpolar | Ethanol/Hexane, Isopropanol/Heptane | The product should be soluble in the polar solvent and insoluble in the nonpolar solvent. |
| Polar Aprotic/Nonpolar | Acetone/Hexane, Ethyl Acetate/Heptane | Similar principle to the above, offering different selectivity. |
| Ethers/Alkanes | Dichloromethane/Hexane, Diethyl Ether/Pentane | Good for moderately polar compounds. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve your crude product in the minimum amount of a suitable hot solvent in which it is highly soluble.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent in which the compound is sparingly soluble.
-
Drying: Dry the crystals under vacuum.
Dealing with Specific Impurities
Question 4: How can I remove the protodeboronated impurity, 1-fluoro-4-(methoxymethyl)benzene?
Answer: The protodeboronated impurity is often less polar than your desired biaryl product. This difference in polarity is the key to its removal.
-
Column Chromatography: A carefully optimized gradient on silica gel should allow for the elution of the less polar 1-fluoro-4-(methoxymethyl)benzene before your more polar product.
-
Preparative HPLC: If the polarity difference is minimal, preparative HPLC, particularly with a reversed-phase column, can provide the necessary resolution for baseline separation.
To minimize its formation in the first place, consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability and slower release of the boronic acid during the reaction.[17][18]
Experimental Workflows and Diagrams
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy.
Caption: A decision tree for selecting the optimal purification method.
Impurity Formation Pathways
This diagram illustrates the primary reaction and common side reactions.
Caption: Reaction scheme showing desired product and common byproducts.
Conclusion
Purifying the coupling products of this compound requires a nuanced approach that accounts for the specific properties imparted by its functional groups. By understanding the potential side reactions and employing a systematic approach to chromatography and crystallization, researchers can successfully isolate their target compounds with high purity. This guide provides a foundation for troubleshooting, but experimental conditions should always be optimized for each specific reaction.
References
-
Biotage. (2023). What can I use to purify polar reaction mixtures?Link
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
-
Carrow, B. P., & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14349–14362. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
Wikipedia. (2023). Protodeboronation. Link
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Link
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Link
-
Zhang, L., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3059-3065. Link
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 4. m.youtube.com [m.youtube.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. waters.com [waters.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for 5-Fluoro-2-(methoxymethyl)phenylboronic acid Suzuki Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling reaction, specifically utilizing 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This document provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the optimization of palladium catalyst loading for this specific transformation. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Substrate-Specific Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the specific attributes of this compound introduce a unique set of challenges that can impact reaction efficiency, particularly when attempting to minimize catalyst loading. These include:
-
Steric Hindrance: The ortho-methoxymethyl group can sterically encumber the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle. This is a common issue with ortho-substituted phenylboronic acids.[1][2]
-
Electronic Effects: The fluorine atom, being strongly electron-withdrawing, decreases the nucleophilicity of the arylboronic acid. This can also impede the transmetalation step.
-
Potential for Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[3][4]
-
Chelation Effects: The ortho-methoxymethyl group has the potential to chelate to the palladium center, which could either be beneficial by stabilizing a key intermediate or detrimental by forming an overly stable, inactive complex.[5][6]
Optimizing the catalyst loading under these circumstances requires a systematic approach to identify a robust and efficient catalytic system.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when optimizing catalyst loading for the Suzuki reaction of this compound.
Q1: My reaction is showing low or no conversion, even at what I consider a "standard" catalyst loading (e.g., 1-2 mol%). What should I investigate first?
A1: With this particular substrate, low conversion at standard catalyst loadings often points to an inefficient catalytic system for this specific transformation. Before simply increasing the catalyst loading, consider the following:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. The combination of steric hindrance and electronic deactivation of your boronic acid likely requires a more sophisticated ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly recommended as they can accelerate both the oxidative addition and reductive elimination steps.[1]
-
Base Selection: The choice of base is critical. For this substrate, a stronger, non-nucleophilic base is often necessary to facilitate the formation of the reactive boronate species. Consider screening bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with a small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step.
Q2: I am observing significant formation of a byproduct corresponding to the protodeboronated starting material. How can I mitigate this?
A2: Protodeboronation is a common side reaction with electron-deficient boronic acids.[3][4] To minimize this:
-
Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. This can be challenging with certain bases that require water for solubility and activity.
-
Optimize Base Equivalents: Use the minimum amount of base required for the reaction. Excess base can accelerate protodeboronation.
-
Consider Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ under the reaction conditions.
Q3: My reaction mixture turns black immediately upon heating, and I'm getting a poor yield. What is happening?
A3: The formation of a black precipitate often indicates the decomposition of the palladium catalyst to palladium black, which is catalytically inactive. This can be caused by:
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). The presence of oxygen can lead to the formation of Pd(II) species that can facilitate catalyst decomposition.
-
Ligand Instability or Insufficient Ligand: The chosen ligand may be unstable at the reaction temperature, or the ligand-to-palladium ratio may be too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition.
Q4: How low can I realistically expect to get the catalyst loading for this type of substrate?
A4: While some Suzuki reactions can be performed with catalyst loadings in the parts-per-million (ppm) range, for a challenging substrate like this compound, a more realistic target for an optimized process is in the range of 0.1 to 0.5 mol%. Achieving loadings below this would require a highly active and stable catalyst system, likely involving a modern palladium precatalyst and a specialized ligand.
Experimental Protocols for Optimizing Catalyst Loading
A systematic approach is crucial for efficiently optimizing the catalyst loading. The following protocols outline a workflow for screening key reaction parameters.
Protocol 1: Ligand and Base Screening at a Fixed Catalyst Loading
This initial screen aims to identify the most promising ligand and base combination.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol%)
-
Ligands (e.g., PPh₃, SPhos, XPhos, RuPhos) (4 mol%)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide and this compound.
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor, the designated ligand, and the base to each respective vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a pre-heated reaction block at a set temperature (e.g., 100 °C).
-
Monitor the reactions at regular intervals (e.g., 1, 4, and 16 hours) by TLC, GC, or LC-MS.
-
Identify the combination of ligand and base that provides the highest conversion and yield.
Protocol 2: Catalyst Loading Optimization with the Best Ligand/Base Combination
Once the optimal ligand and base have been identified, the next step is to systematically reduce the catalyst loading.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precursor (variable mol%)
-
Optimal ligand from Protocol 1 (2:1 ligand to Pd ratio)
-
Optimal base from Protocol 1 (2.0 equiv)
-
Degassed solvent
Procedure:
-
Set up a series of reactions as described in Protocol 1, using the optimal ligand and base.
-
Vary the catalyst loading in each reaction (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Run the reactions under the previously determined optimal temperature and time.
-
Analyze the yield and purity of the product for each catalyst loading to determine the lowest effective concentration.
Data Presentation
The results from the optimization experiments can be effectively summarized in a table for easy comparison.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 82 |
| 4 | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 |
| 5 | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 55 |
Table 1: Example data for catalyst loading optimization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Stability and Use of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid Under Basic Conditions
Prepared by: The Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the stability challenges of this reagent, particularly under the basic conditions required for Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps to mitigate common issues and ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in base-mediated reactions.
Q1: I am observing significant formation of 1-fluoro-4-(methoxymethyl)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening and why?
A1: The formation of 1-fluoro-4-(methoxymethyl)benzene is a classic sign of protodeboronation . This is a well-documented decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is often competitive with the desired cross-coupling and is particularly prevalent under the aqueous basic conditions typically used in Suzuki-Miyaura reactions.[2][3] For your specific reagent, the reaction is:
This compound + H⁺ source → 1-fluoro-4-(methoxymethyl)benzene + B(OH)₃
The rate of protodeboronation is highly dependent on factors like pH, temperature, solvent, and the electronic and steric properties of the boronic acid itself.[1][4]
Q2: How do the basic conditions required for the Suzuki-Miyaura coupling affect the stability of my boronic acid?
A2: The base plays a dual, often conflicting, role in the Suzuki-Miyaura reaction.
-
Activation (Desired Role): The primary function of the base (e.g., OH⁻, CO₃²⁻) is to activate the boronic acid for the crucial transmetalation step. It does this by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][6][7] This "ate" complex is much more reactive and readily transfers its aryl group to the palladium center.[8]
-
Decomposition (Undesired Role): Unfortunately, these same basic conditions can also accelerate protodeboronation. Studies have shown that the boronate anion, while essential for coupling, can also be susceptible to protonolysis, especially in the presence of water or other protic sources.[2][4] The reaction rate for protodeboronation is often slowest near neutral pH and increases significantly under both acidic and basic conditions.[4] Therefore, the choice and concentration of the base are critical parameters that must be carefully optimized.
Q3: What specific structural features of this compound make it particularly susceptible to decomposition?
A3: The stability of this reagent is influenced by its substitution pattern. Arylboronic acids with ortho-substituents are known to be sterically hindered, which can slow down the desired transmetalation step in the catalytic cycle.[9][10] When the productive coupling pathway is slow, the competing decomposition pathway—protodeboronation—has more time to occur, leading to lower yields.
The electronic effects of the substituents also play a role. While a comprehensive analysis of this specific molecule is not widely published, the general principles suggest that both the electron-withdrawing fluorine atom and the ortho-methoxymethyl group can influence the acidity of the boronic acid and the stability of the C-B bond.[3]
Q4: My reaction is sluggish and requires high temperatures, which seems to increase the amount of protodeboronation. How can I improve the coupling efficiency without degrading my starting material?
A4: This is a common challenge with sterically hindered or electronically deactivated substrates. Forcing conditions (high temperature, long reaction times) will invariably favor decomposition. The solution lies in enhancing the rate of the desired Suzuki-Miyaura coupling so that it outcompetes protodeboronation. Key strategies include:
-
Advanced Catalyst Systems: Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both the oxidative addition and reductive elimination steps, and are particularly effective for hindered substrates.[9][10]
-
Careful Base Selection: Switching to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can often provide the right balance of activation without excessive decomposition.[9][11]
-
Solvent System: The choice of solvent can dramatically impact the reaction. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common. Anhydrous conditions can sometimes suppress protodeboronation.[9]
-
Reagent Stability: If the boronic acid is inherently unstable under the required conditions, consider converting it to a more robust derivative before the coupling reaction (see Section 3).
Section 2: Troubleshooting Guide: Low Yield & Byproduct Formation
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| High levels of protodeboronation byproduct | 1. Base is too strong or concentration is too high. 2. Excess water in the reaction. 3. Reaction temperature is too high or time is too long. 4. Inefficient catalyst turnover. | 1. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃, CsF). Use the minimum effective stoichiometry (typically 2-3 equivalents).2. Use anhydrous solvents and thoroughly dry all glassware. Note that some water can be beneficial for certain catalyst systems, so this may require optimization.[9]3. Lower the reaction temperature and monitor closely by TLC or LC-MS to determine the point of maximum conversion before significant decomposition occurs.4. Switch to a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a ligand like SPhos or XPhos).[9] |
| Significant boronic acid homocoupling (biaryl formation) | 1. Oxygen contamination in the reaction. 2. Use of a Pd(II) precatalyst with inefficient reduction to Pd(0). | 1. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[9]2. Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, the presence of a phosphine ligand is crucial to facilitate reduction to the active Pd(0) species.[11] |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently active base. 3. Steric hindrance is too great for the chosen conditions. | 1. Use a fresh, high-quality palladium precatalyst and ligand. Some catalysts are air-sensitive.2. While strong bases can cause decomposition, a base that is too weak may not form the boronate species effectively. A screen of bases (e.g., K₃PO₄, K₂CO₃, CsF) is recommended.3. Employ a catalyst system known for coupling sterically hindered substrates. Buchwald-type ligands are the industry standard for this.[9][10] |
Section 3: Experimental Protocols & Mitigation Strategies
Protocol 3.1: Optimized Suzuki-Miyaura Coupling for Unstable Boronic Acids
This protocol is designed to maximize the rate of cross-coupling while minimizing the risk of protodeboronation.
Reagents & Equipment:
-
A dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl-Br) (1.1 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1 mixture)
Procedure:
-
Vessel Preparation: Add the boronic acid, aryl halide, K₃PO₄, and palladium precatalyst to the reaction vessel in a glovebox or under a stream of inert gas.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times. Causality: This step is critical to remove oxygen, which can cause both catalyst decomposition and boronic acid homocoupling.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80-100 °C). Stir vigorously. Causality: Starting at a moderate temperature minimizes thermal decomposition. The reaction can be heated further if conversion is slow.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS. Aim to stop the reaction once the limiting reagent is consumed to avoid prolonged heating that can lead to byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3.2: Conversion to a More Stable Potassium Trifluoroborate Salt
Potassium trifluoroborate salts (ArBF₃K) are highly stable, crystalline solids that are resistant to protodeboronation and can be used directly in Suzuki-Miyaura couplings.[9]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH) and Acetone
-
Round-bottom flask with a stir bar
Procedure:
-
Dissolution: Dissolve the boronic acid in methanol in the round-bottom flask.
-
Salt Formation: Prepare a saturated aqueous solution of KHF₂. Add this solution dropwise to the stirring methanolic solution of the boronic acid at room temperature.
-
Precipitation: Stir the mixture for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add acetone to fully precipitate the salt.
-
Filtration: Isolate the white solid by vacuum filtration. Wash the solid with cold acetone and dry thoroughly under vacuum.
-
Usage: The resulting ArBF₃K salt can be used in place of the boronic acid in Suzuki-Miyaura reactions, typically requiring a base like K₂CO₃ or Cs₂CO₃.
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient boronic acids. The following question-and-answer format directly addresses common issues, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Low or No Product Formation
Question 1: I am not observing any (or very little) of my desired product when using an electron-deficient boronic acid. What are the primary reasons for this failure?
Answer: Failure in Suzuki reactions with electron-deficient boronic acids often stems from two key challenges within the catalytic cycle: a sluggish transmetalation step and the competing side reaction of protodeboronation.
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step for electron-deficient systems. The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the carbon atom attached to boron, making it less readily transferred to the palladium(II) complex.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol from the solvent or base), replacing the boronic acid group with a hydrogen atom. Electron-deficient boronic acids are particularly susceptible to this undesired pathway, effectively destroying your starting material.
To address low or no product formation, a systematic approach to optimizing your reaction conditions is crucial. This involves careful selection of the catalyst, ligand, base, and solvent system.
Section 2: Significant Side Product Formation (e.g., Prot
impact of base selection on 5-Fluoro-2-(methoxymethyl)phenylboronic acid stability
Welcome to the technical support center for 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this reagent, with a particular focus on the critical impact of base selection on its stability. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction: The Challenge of Stability
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, like many electron-deficient arylboronic acids, its stability can be a significant concern, particularly under the basic conditions required for these transformations. The primary pathway for degradation is protodeboronation, an undesired side reaction that cleaves the C-B bond, replacing it with a C-H bond, leading to reduced yields and purification challenges.[1][2] This guide will provide a detailed exploration of the factors influencing the stability of this reagent and practical solutions to mitigate its decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings involving this boronic acid are often linked to its degradation. The primary suspect is base-mediated protodeboronation.[1][3][4] Here's a breakdown of potential issues and how to address them:
-
Base-Induced Protodeboronation: The electron-withdrawing fluorine atom and the ortho-methoxymethyl group can influence the electronic properties of the aryl ring, potentially making the boronic acid more susceptible to protodeboronation under strongly basic conditions.[5][6][7] The base, essential for the catalytic cycle, can also promote this undesired reaction.[8]
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. Some catalysts are sensitive to air and moisture.[9]
-
Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the boronic acid and the catalyst.[9]
-
Reagent Purity: Verify the purity of your boronic acid, as impurities can interfere with the reaction.
Q2: How does the choice of base affect the stability of this compound?
A2: The choice of base is paramount. The base's role is to activate the boronic acid for transmetalation, but stronger bases can accelerate protodeboronation.[8][10]
-
Strong Inorganic Bases (e.g., NaOH, KOH, K₃PO₄): While effective in promoting the Suzuki coupling, these bases can significantly increase the rate of protodeboronation, especially in the presence of water.[9] The reaction proceeds through the formation of a more reactive boronate anion.[1][5]
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KF): These are often a better choice for sensitive boronic acids. They are basic enough to facilitate the catalytic cycle but are less aggressive in promoting protodeboronation.[9][11] Cesium carbonate can be particularly effective due to its higher solubility in organic solvents.[11]
-
Organic Bases (e.g., Et₃N, DIPEA): Organic bases are generally considered milder but may not be sufficiently basic for all Suzuki-Miyaura reactions. Their efficacy is highly substrate-dependent.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of 1-fluoro-3-(methoxymethyl)benzene as a byproduct.[1] This reaction is often catalyzed by acids or bases.[1] In the context of Suzuki-Miyaura coupling, base-catalyzed protodeboronation is the primary concern.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker ones like K₂CO₃ or KF.[9]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction.[9]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature can improve the yield.
-
"Slow-Release" Strategy: Utilize a more stable derivative of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate.[11][12][13] MIDA boronates slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition.[11][12][13]
Q4: How can I assess the stability of my this compound under my reaction conditions?
A4: A simple stability study can be highly informative. Before committing to a large-scale reaction, you can run a small-scale experiment to monitor the decomposition of the boronic acid under your proposed basic conditions without the coupling partner and catalyst.
Experimental Protocols
Protocol 1: Assessing Boronic Acid Stability
This protocol allows for a direct comparison of the stability of this compound in the presence of different bases.
Materials:
-
This compound
-
Selected bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane/water mixture, as in a typical Suzuki reaction)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, vials, and standard laboratory glassware
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
-
Set up Reactions:
-
In separate vials, add the desired amount of each base.
-
To each vial, add a known volume of the boronic acid/internal standard stock solution.
-
-
Incubation:
-
Stir the mixtures at the intended reaction temperature.
-
-
Monitoring:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each reaction mixture.
-
Quench the reaction by adding an acidic solution (e.g., 1M HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic layer by ¹H NMR or GC-MS to determine the ratio of the boronic acid to the internal standard and the amount of the protodeboronated product formed.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the degradation of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Inert Atmosphere:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualization of Key Processes
Base-Catalyzed Protodeboronation Pathway
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing boronic acid stability with different bases.
Data Summary
| Base | Strength | Expected Rate of Protodeboronation | Recommended Use |
| K₃PO₄ | Strong | High | For robust coupling partners where speed is critical; use with caution. |
| NaOH, KOH | Strong | High | Generally not recommended for sensitive boronic acids. |
| K₂CO₃ | Moderate | Moderate | A good starting point for balancing reactivity and stability.[9] |
| Cs₂CO₃ | Moderate | Moderate to Low | Often provides good results, enhanced by solubility.[11] |
| KF | Weak | Low | A mild option for particularly sensitive substrates.[9] |
| Organic Bases | Weak | Low | Use when very mild conditions are required; may result in slower reactions. |
Concluding Remarks
The stability of this compound is a critical parameter for its successful application in organic synthesis. By understanding the mechanisms of its decomposition, particularly base-catalyzed protodeboronation, and by making informed choices about reaction conditions, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting and optimizing reactions involving this valuable reagent. For further assistance, please do not hesitate to contact our technical support team.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Vertex AI Search.
- Protodeboronation - Wikipedia. (n.d.).
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. (n.d.).
- Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - Research Explorer - The University of Manchester. (n.d.).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. | Semantic Scholar. (n.d.).
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017). Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis - NIH. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - ResearchGate. (n.d.).
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022). Accounts of Chemical Research, 55(10), 1394–1407. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed. (2022). Accounts of Chemical Research, 55(10), 1394–1407. [Link]
- Troubleshooting low reactivity of 8-Quinolineboronic acid in cross-coupling - Benchchem. (n.d.).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
- Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate. (n.d.).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (2009). Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009). Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining C-C Bond Formation with 5-Fluoro-2-(methoxymethyl)phenylboronic acid
Welcome to the technical support center for C-C bond formation utilizing 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. Its structure presents a unique combination of features that influence its reactivity:
-
Ortho-methoxymethyl Group: This bulky substituent introduces steric hindrance that can affect the transmetalation step of the catalytic cycle. However, the oxygen atom may also play a beneficial chelating role with the palladium catalyst, potentially influencing regioselectivity and reaction kinetics.[1][2]
-
Meta-Fluoro Group: The electron-withdrawing nature of the fluorine atom increases the acidity of the boronic acid.[3] This can enhance its reactivity but also increases its susceptibility to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5]
This guide will address the practical challenges arising from these structural characteristics and provide strategies for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like many boronic acids, this reagent can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Over time, boronic acids can form cyclic anhydrides (boroxines) through dehydration. While boroxines are often competent in Suzuki-Miyaura coupling, their formation can complicate stoichiometry. For critical applications, it is advisable to check the purity of the boronic acid by NMR before use.[6]
Q2: My reaction is not proceeding to completion. What are the first parameters I should check?
A2: If you observe low conversion of your starting materials, first ensure that your palladium catalyst is active. The active species in the Suzuki-Miyaura coupling is Pd(0).[7][8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, which can sometimes be inefficient.[6] Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates the active species.[6][9] Also, verify that your reaction has been thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
Q3: I am observing a significant amount of a side product that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation.[4] This is a common side reaction, especially with electron-deficient boronic acids like yours due to the fluorine substituent.[3][5] It is often catalyzed by residual water and the base used in the reaction. To minimize protodeboronation, ensure you are using anhydrous solvents and consider using a milder base. In some cases, using the boronic acid as its pinacol ester derivative can improve stability.[3][6]
Troubleshooting Guide: From Low Yield to No Reaction
This section provides a more detailed, problem-oriented approach to refining your reaction conditions.
Problem 1: Low to No Product Yield
Q: I've set up my Suzuki-Miyaura reaction with this compound, but I'm getting a very low yield or no desired product at all. What are the potential causes and how can I systematically troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Let's break them down systematically.
The health of your palladium catalyst is paramount. The catalytic cycle relies on the Pd(0) oxidation state.[7][10]
-
Troubleshooting Steps:
-
Test Catalyst Activity: Run a control reaction with a known, highly reactive substrate pair, such as phenylboronic acid and iodobenzene. If this reaction also fails, your catalyst is likely inactive.
-
Precatalyst Activation: If using a Pd(II) source, consider a pre-activation step by stirring it with the phosphine ligand for a short period before adding the substrates.[6]
-
Switch to a Modern Precatalyst: Employing newer generation precatalysts like Buchwald's G3/G4 palladacycles or PEPPSI-type catalysts can ensure more reliable generation of the active Pd(0) species.[6]
-
The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For a sterically hindered substrate like this compound, the right ligand is critical.
-
Troubleshooting Steps:
-
Increase Steric Bulk: The ortho-methoxymethyl group introduces steric hindrance. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting both oxidative addition and reductive elimination, the latter of which can be slow for hindered substrates.[8][11]
-
Screen a Panel of Ligands: There is no universal ligand for all Suzuki-Miyaura reactions.[12] A small screen of different ligand classes (e.g., biarylphosphines, ferrocenylphosphines, N-heterocyclic carbenes) can quickly identify a more suitable candidate for your specific substrate combination.
-
The base is not just a spectator; it activates the boronic acid for transmetalation.[13][14] The choice of base and solvent are interconnected and crucial for success.
-
Troubleshooting Steps:
-
Base Strength and Solubility: A common starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane, THF, or toluene.[9][15] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.[15]
-
Anhydrous Conditions: Given the propensity for protodeboronation, consider using anhydrous conditions with a non-aqueous base like K₃PO₄.[14][16]
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate. A screen of solvents like dioxane, THF, toluene, and DMF might be necessary.[15]
-
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd₂(dba)₃ with a suitable ligand, or a modern precatalyst (e.g., XPhos-Pd-G3) | Ensures efficient generation of active Pd(0). |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) | Overcomes steric hindrance and promotes reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can be more effective for hindered substrates. K₃PO₄ is suitable for anhydrous conditions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or anhydrous THF/DME | Aprotic polar solvents are generally effective. The addition of water can be beneficial but may increase protodeboronation. |
| Temperature | 60-110 °C | Higher temperatures can overcome activation barriers but may also promote side reactions.[9][15] |
Problem 2: Significant Side Product Formation
Q: My reaction is working, but I am isolating a mixture of products, including a significant amount of homocoupled boronic acid and/or protodeboronated starting material. How can I improve the selectivity?
A: The formation of side products indicates that while the catalytic cycle is turning over, competing pathways are also active.
Homocoupling (dimerization of the boronic acid) is often promoted by the presence of oxygen or Pd(II) species.[8]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period are effective.[15]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.
-
As previously mentioned, the electron-withdrawing fluorine atom makes this boronic acid susceptible to protodeboronation.[3][5]
-
Troubleshooting Steps:
-
Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is necessary, use the minimum amount of water required.
-
Milder Base: Strong bases can accelerate protodeboronation.[5] Consider using a milder base like K₂CO₃ or even KF if your substrate is sensitive.[13]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can significantly reduce protodeboronation.[6][17] The boronic acid can be regenerated in situ or the ester can participate directly in the coupling.
-
Experimental Workflow & Diagrams
A systematic approach is key to optimizing your reaction. The following workflow can guide your experimental design.
Caption: A systematic workflow for troubleshooting the Suzuki-Miyaura coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The presence of the ortho-methoxymethyl group can particularly influence the transmetalation and reductive elimination steps due to steric and potential chelation effects.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][9][10]
This technical guide provides a framework for addressing common challenges encountered when using this compound. By systematically evaluating each component of the reaction, you can develop a robust and high-yielding protocol for your specific application.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Malapit, C. A., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(24), 8974-9003. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16421. Available at: [Link]
-
Singh, S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]
-
Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. Available at: [Link]
-
Mossine, A. V., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Cox, P. A., et al. (2016). Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... ResearchGate. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2012). Suzuki Cross Coupling Reaction- A Review. ResearchGate. Available at: [Link]
-
Mossine, A. V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Wątły, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3450. Available at: [Link]
-
Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. Available at: [Link]
-
Liu, S., et al. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(49), 20145-20155. Available at: [Link]
-
Han, F.-S., et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 72(15), 5876-5879. Available at: [Link]
-
Ahrens, S., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Available at: [Link]
-
MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Available at: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
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- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Fluoro-2-(methoxymethyl)phenylboronic Acid vs. Its Non-Fluorinated Analog in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] In the landscape of drug discovery and materials science, the construction of biaryl scaffolds is a frequent and critical objective. The choice of the boronic acid partner is paramount, dictating not only the reaction's efficiency but also the final product's physicochemical and pharmacological properties.
This guide provides an in-depth comparison of 5-Fluoro-2-(methoxymethyl)phenylboronic acid and its non-fluorinated counterpart, 2-(methoxymethyl)phenylboronic acid . The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability, imparts distinct electronic characteristics to the boronic acid. We will explore how this single-atom substitution influences reactivity, stability, and overall performance in the context of the Suzuki-Miyaura coupling, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances between our two subject molecules, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle driven by a palladium complex, typically proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[2]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[4] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are ejected as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Fluoro-2-(methoxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)-C(sp²) bonds. However, the success of this reaction is not universal and is highly dependent on the judicious selection of the palladium catalyst system, especially when dealing with challenging substrates. One such substrate, 5-Fluoro-2-(methoxymethyl)phenylboronic acid, presents a unique combination of steric and electronic challenges that can significantly impact reaction efficiency and yield.
This guide provides an in-depth comparison of various palladium catalysts for the coupling of this specific boronic acid. We will delve into the mechanistic rationale for catalyst choice, present comparative performance data, and provide a detailed experimental protocol for a highly effective catalytic system.
The Challenge: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry, but its structure poses two primary hurdles for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-methoxymethyl group provides significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Protodeboronation: The presence of an ortho-substituent, particularly an electron-donating one, can accelerate the undesired side reaction of protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the reaction.
These challenges necessitate a catalyst system that is not only highly active to overcome the steric barrier but also promotes a rapid rate of cross-coupling to outcompete the rate of protodeboronation.
Palladium Catalyst Performance Comparison
The choice of palladium catalyst is paramount to achieving high yields with this substrate. The performance of the catalyst is largely dictated by the nature of the supporting ligands. We will compare three common classes of palladium catalysts:
-
Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are historically significant but often struggle with sterically demanding substrates.
-
Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) offers increased stability and activity over simple phosphine ligands.
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos, often used with palladium acetate or as pre-formed palladacycle precatalysts, are designed to excel in challenging cross-coupling reactions.
Representative Performance Comparison
The following table summarizes the typical performance of these catalyst systems in the Suzuki-Miyaura coupling of ortho-substituted fluorophenylboronic acids with a representative aryl bromide (e.g., 4-bromotoluene). The data is compiled from various studies on structurally similar substrates and serves as a qualitative guide.[1][2][3][4]
| Catalyst System | Ligand Type | Typical Yield Range | Key Observations |
| Pd(PPh₃)₄ | Simple Phosphine | 30-60% | Often requires higher temperatures and longer reaction times. Prone to catalyst decomposition and low turnover numbers with hindered substrates.[1] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 60-85% | More robust and generally provides higher yields than Pd(PPh₃)₄. A good starting point for optimization.[5] |
| Pd(OAc)₂ / XPhos | Bulky Biarylphosphine | >90% | Excellent for sterically hindered and electron-rich substrates. Promotes rapid catalysis, minimizing protodeboronation.[3][6] |
| XPhos Palladacycle (G3) | Precatalyst with Bulky Biarylphosphine | >95% | Air- and moisture-stable precatalyst allows for rapid formation of the active catalytic species under mild conditions, leading to superior performance with challenging substrates.[3][6] |
Causality Behind Catalyst Performance: A Mechanistic View
The superiority of bulky biarylphosphine ligands like XPhos in this context is rooted in their ability to accelerate the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center. Bulky, electron-rich ligands facilitate this step.
-
Transmetalation: The rate-limiting step for hindered substrates. The bulky framework of ligands like XPhos creates a coordinatively unsaturated palladium center that promotes the transfer of the aryl group from the boronic acid.
-
Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated. The steric bulk of the ligand also promotes this step.
With substrates like this compound, a catalyst that significantly accelerates both transmetalation and reductive elimination will provide the desired product in high yield by ensuring the catalytic cycle turns over much faster than the competing protodeboronation side reaction.[3][6]
Experimental Protocols
Based on the superior performance of bulky biarylphosphine ligand systems, we present a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a highly active palladacycle precatalyst. This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for challenging boronic acids.[3][6]
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
Reaction: Coupling of 4-bromotoluene with this compound.
Materials:
-
4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
This compound (276 mg, 1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (17 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous, degassed (2 mL)
-
Water, degassed (1 mL)
-
Argon gas
-
Magnetic stir bar
-
Schlenk flask or oven-dried vial with a septum
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 4-bromotoluene, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the degassed THF and degassed water. Stir the mixture for 2-3 minutes to dissolve the reagents.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst to the flask in one portion against a positive flow of argon.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently warm to 40 °C if the reaction is sluggish) for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Add 10 mL of water and 10 mL of ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, the choice of a palladium catalyst system featuring a bulky and electron-rich biarylphosphine ligand is critical for achieving high yields. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can effect the transformation, they often result in lower yields and require more forcing conditions.
Modern palladacycle precatalysts, such as XPhos Pd G3, are highly recommended. They offer superior activity under mild conditions, leading to rapid reaction rates that effectively outcompete the problematic protodeboronation side reaction. The use of these advanced catalyst systems simplifies the experimental procedure and provides a robust and reliable method for the synthesis of valuable biaryl compounds for research and drug development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
The Suzuki-Miyaura reaction after the Nobel prize. (n.d.). Universidad de Alicante. [Link]
-
Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... (n.d.). ResearchGate. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). PMC - NIH. [Link]
-
Short Report. (2007). SciELO. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC - NIH. [Link]
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- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Analysis of Biaryls Derived from 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, biaryl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The tailored synthesis of these compounds, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for precise control over their physicochemical properties.[1][2] The use of substituted phenylboronic acids as building blocks is a cornerstone of this strategy. This guide focuses on the spectroscopic analysis of biaryls derived from a particularly interesting precursor: 5-Fluoro-2-(methoxymethyl)phenylboronic acid. The presence of both a fluorine atom and a methoxymethyl group introduces unique structural and electronic features that necessitate a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth comparison of various spectroscopic techniques, offering insights into not just the "how" but, more critically, the "why" of experimental choices. We will explore how each method contributes to a holistic understanding of the biaryl's identity, purity, conformation, and electronic properties, supported by experimental data and protocols.
The Strategic Importance of Fluorine and Methoxymethyl Substituents
The incorporation of a fluorine atom into a biaryl structure can significantly influence its metabolic stability, binding affinity to biological targets, and lipophilicity.[3] The 5-fluoro substitution pattern, meta to the boronic acid, electronically influences the reactivity of the precursor and the properties of the resulting biaryl. The ortho-methoxymethyl group, on the other hand, introduces steric bulk and a potential hydrogen bond acceptor, which can profoundly impact the conformational preferences of the biaryl by restricting rotation around the central C-C bond.[4][5] This restricted rotation can lead to atropisomerism, a form of chirality that is increasingly recognized for its importance in drug design.[6]
Synthesis of the Target Biaryl: A Suzuki-Miyaura Approach
The primary route to the biaryls discussed herein is the Suzuki-Miyaura cross-coupling reaction.[2][7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields and selectivity. The choice of catalyst, base, and solvent system is crucial, especially when dealing with sterically hindered or electronically deactivated coupling partners. For fluorinated arylboronic acids, specific conditions may be required to achieve optimal results.[8][9][10]
Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
A Multi-Spectroscopic Approach to Characterization
A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a novel biaryl compound. A synergistic combination of methods is essential to confirm the covalent structure, assess purity, and probe the three-dimensional conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For biaryls derived from this compound, a suite of NMR experiments is particularly informative.
-
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for the methoxymethyl group (a singlet around 3.3-3.5 ppm for the methyl and a singlet around 4.5-4.7 ppm for the methylene) are readily identifiable. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature.
-
¹⁹F NMR: A Window into the Electronic Environment: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an indispensable tool for analyzing fluorinated compounds.[11][12] It offers a wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom.[13][14] The chemical shift of the fluorine in the biaryl product will differ from that in the boronic acid precursor, providing a clear indication of successful coupling. Furthermore, through-space couplings between the fluorine and nearby protons on the other aromatic ring can provide valuable information about the molecule's preferred conformation.[15][16][17][18][19]
Table 1: Comparison of NMR Spectroscopic Data for a Representative Biaryl
| Nucleus | Precursor (Boronic Acid) Chemical Shift (ppm) | Biaryl Product Chemical Shift (ppm) | Key Observations |
| ¹H | ~7.2-7.8 (aromatic), ~4.6 (CH₂), ~3.4 (CH₃) | ~7.0-8.0 (aromatic), ~4.5 (CH₂), ~3.3 (CH₃) | Shift in aromatic proton signals upon biaryl formation. |
| ¹³C | ~160 (C-F, ¹JCF ≈ 250 Hz) | ~162 (C-F, ¹JCF ≈ 250 Hz) | Diagnostic C-F coupling confirms fluorine presence. |
| ¹⁹F | ~ -115 | ~ -112 | Change in chemical shift indicates altered electronic environment post-coupling. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the biaryl in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a multinuclear NMR spectrometer. Tune the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse sequence: A simple pulse-acquire sequence is usually sufficient.
-
Spectral width: A wide spectral width (e.g., -50 to -250 ppm) is recommended for initial analysis to ensure the signal is captured.[11]
-
Relaxation delay: A delay of 1-2 seconds is typically adequate.
-
Number of scans: 16-64 scans are generally sufficient due to the high sensitivity of ¹⁹F.
-
-
Data Processing: Apply a Fourier transform and phase correction. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Mass Spectrometry (MS): Confirming Molecular Weight and Purity
Mass spectrometry is crucial for confirming the molecular weight of the synthesized biaryl and assessing its purity. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and moderately polar biaryls, often yielding the protonated molecule [M+H]⁺ or adducts with solvent ions.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds and can provide complementary information to ESI.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the biaryl (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
-
Ionization: Utilize ESI in positive ion mode.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the biaryl. The absorption spectrum is influenced by the extent of π-conjugation between the two aromatic rings.
-
Planarity and Conjugation: A more planar conformation allows for greater π-orbital overlap between the rings, typically resulting in a red-shift (shift to longer wavelengths) of the absorption maximum (λ_max) and an increase in the molar absorptivity.
-
Substituent Effects: The electron-donating or -withdrawing nature of substituents on both rings will influence the energy of the electronic transitions.[20]
Comparison with an Unsubstituted Analogue:
By comparing the UV-Vis spectrum of the biaryl derived from this compound with that of a simpler, unsubstituted biaryl, the electronic effects of the substituents can be deconvoluted. The fluorine atom, being weakly deactivating, and the methoxymethyl group, being weakly donating, will have a combined effect on the absorption profile.
Table 2: Comparative UV-Vis Spectroscopic Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Interpretation |
| Unsubstituted Biphenyl | ~250 | ~19,000 | Baseline for π-π* transition. |
| Target Biaryl | ~260 | ~22,000 | Red-shift and hyperchromic effect due to substituent influence on electronic structure. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the biaryl in a UV-transparent solvent (e.g., ethanol, cyclohexane) to determine a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Correction: Record a baseline spectrum of the solvent in a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity using the Beer-Lambert law.
Figure 2: Integrated spectroscopic analysis workflow for biaryl characterization.
Conclusion: A Holistic Analytical Perspective
The comprehensive spectroscopic characterization of biaryls derived from this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR, along with mass spectrometry, establish the fundamental identity and purity, ¹⁹F NMR and UV-Vis spectroscopy provide deeper insights into the electronic environment and conformational preferences dictated by the unique substitution pattern. This integrated approach is not merely a matter of procedural checklist; it is a scientifically rigorous methodology that ensures a complete and validated understanding of these valuable molecular entities, a critical requirement for their successful application in research and development.
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A Senior Application Scientist's Guide to Confirming Novel Compound Structures Synthesized with 5-Fluoro-2-(methoxymethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of their molecular structure. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel compounds, with a specific focus on those synthesized using 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This reagent is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a fluorinated and methoxy-functionalized phenyl group into a target molecule.[1][2] The presence of fluorine and methoxymethyl substituents introduces unique spectroscopic signatures that, when correctly interpreted, can provide definitive structural confirmation.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Analytical Triad: A Multi-faceted Approach to Structural Elucidation
No single analytical technique is sufficient to definitively confirm the structure of a novel compound.[3][4] Instead, a combination of spectroscopic and spectrometric methods should be employed to build a comprehensive and self-consistent structural picture. The three pillars of modern structural elucidation for small molecules are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms.[5][6]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.[7][8]
-
X-ray Crystallography: Offers the unambiguous, three-dimensional structure of a molecule in its crystalline form.[9][10]
The following sections will delve into each of these techniques, providing a comparative analysis of their strengths and limitations, along with detailed experimental protocols tailored to the unique characteristics of compounds derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[11] It provides rich information about the molecular framework by probing the magnetic properties of atomic nuclei. For compounds synthesized with this compound, several key NMR experiments are indispensable.
Key NMR Experiments and Their Significance
| Experiment | Information Gained | Relevance to 5-Fluoro-2-(methoxymethyl)phenyl Derivatives |
| ¹H NMR | Number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and coupling patterns (proton connectivity).[12] | Crucial for identifying the aromatic protons, the methoxymethyl protons (-OCH₂- and -OCH₃), and protons on the coupled partner. The fluorine atom will introduce characteristic splitting patterns in the aromatic region. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts.[12] | Confirms the carbon skeleton. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). |
| ¹⁹F NMR | Direct detection of the fluorine atom, providing its chemical shift and coupling to neighboring protons.[13][14] | A highly sensitive and specific technique for confirming the presence and electronic environment of the fluorine atom. |
| 2D COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds).[15] | Establishes the connectivity of protons within the aromatic ring and on the coupled partner. |
| 2D HSQC | Correlates protons directly attached to carbons.[15] | Links the proton and carbon skeletons, confirming which protons are attached to which carbons. |
| 2D HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds).[13] | Establishes long-range connectivity, crucial for piecing together the entire molecular structure, especially across the newly formed C-C bond from the Suzuki coupling. |
| 2D NOESY | Correlates protons that are close in space, irrespective of their bonding.[15] | Provides information about the through-space proximity of different parts of the molecule, which can be important for determining stereochemistry. |
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[12]
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Acquire two-dimensional spectra: COSY, HSQC, HMBC, and if stereochemistry is a concern, NOESY.
-
-
Data Interpretation:
-
¹H NMR: Look for the characteristic signals of the 5-fluoro-2-(methoxymethyl)phenyl group:
-
Three aromatic protons exhibiting splitting patterns consistent with their relative positions and coupling to the fluorine atom.
-
A singlet for the methoxy protons (-OCH₃) around 3.3-3.5 ppm.
-
A singlet for the methylene protons (-OCH₂-) around 4.5-4.7 ppm.
-
-
¹³C NMR: Identify the carbons of the substituted phenyl ring. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).[16][17]
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. Its chemical shift will be indicative of its electronic environment.[18]
-
2D Spectra: Use the correlation peaks in the 2D spectra to piece together the molecular structure, confirming the connectivity between the 5-fluoro-2-(methoxymethyl)phenyl moiety and the rest of the molecule.
-
Visualization of the NMR Workflow
Caption: A streamlined workflow for NMR-based structural elucidation.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is indispensable for determining the molecular weight of a novel compound and can provide valuable information about its elemental composition and structural features through fragmentation analysis.[19][20]
Key Mass Spectrometry Techniques and Their Applications
| Technique | Information Gained | Relevance to 5-Fluoro-2-(methoxymethyl)phenyl Derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[21] | Essential for confirming the elemental composition of the synthesized compound, ensuring the correct number of carbons, hydrogens, oxygens, and the fluorine atom are present. |
| Tandem Mass Spectrometry (MS/MS) | Involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern.[7] | The fragmentation pattern can provide clues about the connectivity of the molecule. For example, the loss of a methoxymethyl group (CH₃OCH₂•, 45 Da) or a methoxy group (CH₃O•, 31 Da) would be indicative of the 2-(methoxymethyl)phenyl moiety.[22][23] |
Experimental Protocol: A Step-by-Step Guide to Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
The sample is then introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).[8]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized. Electrospray ionization (ESI) is a common and gentle ionization technique for many organic molecules.[8]
-
Perform HRMS to obtain an accurate mass measurement of the molecular ion.
-
Perform MS/MS on the molecular ion to obtain a fragmentation spectrum.
-
-
Data Interpretation:
-
From the HRMS data, use software to calculate the possible elemental compositions that match the measured accurate mass. The correct molecular formula should be consistent with the starting materials and the expected reaction.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Look for characteristic neutral losses or fragment ions that correspond to the 5-fluoro-2-(methoxymethyl)phenyl group and the other components of the molecule. The presence of a tropylium ion or related structures is common in the fragmentation of benzyl-containing compounds.[24]
-
Visualization of the Mass Spectrometry Workflow
Caption: A typical workflow for mass spectrometry-based structural analysis.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is considered the "gold standard" for structural determination because it provides a precise three-dimensional model of a molecule's atomic arrangement in the solid state.[9][10] If a suitable single crystal can be obtained, this technique can unambiguously confirm the connectivity and stereochemistry of a novel compound.[25][26]
Strengths and Limitations of X-ray Crystallography
| Strengths | Limitations |
| Provides an unambiguous 3D structure.[9] | Requires a high-quality single crystal, which can be difficult to grow.[25] |
| Determines absolute configuration of chiral molecules.[10][27] | The solid-state conformation may not be the same as the conformation in solution. |
| Provides precise bond lengths and angles. | Can be time-consuming. |
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. Various techniques can be employed, including slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
Experiment with a range of solvents and solvent mixtures to find conditions that favor the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion) in an X-ray diffractometer.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The positions of the atoms in the unit cell are determined (structure solution), and the model is refined to best fit the experimental data.
-
-
Data Interpretation:
-
The final output is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsional angles. This model provides definitive proof of the compound's structure.
-
Visualization of the Crystallography Workflow
Caption: The sequential process of X-ray crystallography.
A Comparative Summary of Techniques
| Technique | Primary Information | Sample Requirements | Key Advantage for Fluorinated Compounds | Primary Limitation |
| NMR Spectroscopy | Connectivity and chemical environment of atoms in solution.[5] | 5-10 mg, soluble. | ¹⁹F NMR provides a direct and sensitive probe. | Does not provide molecular weight. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation.[7] | <1 mg, soluble. | HRMS can confirm the presence of fluorine in the molecular formula. | Does not provide detailed connectivity. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state.[9] | High-quality single crystal. | Provides definitive proof of structure. | Crystal growth can be a major bottleneck.[25] |
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of novel compounds synthesized with this compound requires a synergistic approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. By systematically applying the protocols outlined in this guide and critically evaluating the data from each technique, researchers can achieve a high degree of confidence in their structural assignments. This rigorous approach is fundamental to the integrity of research and the successful advancement of drug discovery and development programs.
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A Comparative Guide to Ligand Effects in the Suzuki-Miyaura Coupling of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] However, its efficiency is profoundly dependent on the careful selection of reaction parameters, most notably the ligand coordinating the palladium catalyst.[3][4] This guide presents a comparative study on the effects of various ligand classes on the coupling of a challenging, electronically-differentiated substrate: 5-Fluoro-2-(methoxymethyl)phenylboronic acid. This substrate is of interest in medicinal chemistry, yet its ortho-methoxymethyl group introduces steric hindrance, while the fluorine atom modulates the electronic properties of the aromatic ring. Through a systematic evaluation of representative phosphine and N-heterocyclic carbene (NHC) ligands, this document provides objective, data-driven insights to guide researchers in optimizing catalyst systems for structurally similar and sterically demanding substrates.
Mechanistic Background: The Central Role of the Ligand
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is not a passive spectator but an active modulator of the catalyst's properties at each key step.[3][4]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to the Pd(0) complex. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the Ar-X bond.[3][5][6][7] This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.[7]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center.[3] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The precise mechanism is complex and still under investigation, but the ligand's steric and electronic properties are understood to influence the rate and efficiency of this transfer.[3][9]
-
Reductive Elimination: In the final step, the two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3] Sterically bulky ligands are known to promote this step by creating a crowded coordination sphere around the metal, which favors the expulsion of the product.[3][4][7]
The interplay of these steps dictates the overall reaction efficiency. For a substrate like this compound, the ortho-substituent can sterically impede both the transmetalation and reductive elimination steps, making the choice of a sufficiently bulky ligand critical.[10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: A Comparative Framework
To objectively assess ligand performance, a standardized reaction was designed. The coupling of this compound with a model aryl bromide (4-bromoanisole) was selected as the benchmark transformation. All parameters except for the ligand were held constant to ensure a direct comparison.
Reaction Scheme: (Image of the chemical reaction: this compound + 4-bromoanisole -> 5-Fluoro-2-(methoxymethyl)-4'-methoxy-1,1'-biphenyl)
Constant Parameters:
-
Palladium Source: Pd₂(dba)₃ (1 mol%)
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/H₂O (10:1)
-
Temperature: 100 °C
-
Concentration: 0.2 M
Variable Parameter:
-
Ligand (2.5 mol%): A selection of commercially available phosphine and NHC ligands were screened.
Caption: Standardized Experimental Workflow for Ligand Screening.
Results: Ligand Performance Comparison
The selected ligands represent three key classes: a simple monodentate phosphine (Triphenylphosphine), bulky, electron-rich biaryl phosphines (SPhos, XPhos), and a sterically demanding N-heterocyclic carbene (IPr). The results, summarized below, highlight the dramatic impact of ligand architecture on reaction efficiency.
| Ligand | Class | Steric Bulk | Electronic Character | Time (h) | Yield (%) | Observations |
| PPh₃ | Monodentate Phosphine | Moderate | Moderately e⁻-donating | 24 | 35% | Incomplete conversion, significant starting material remained. Protodeboronation side-product observed. |
| SPhos | Biaryl Phosphine | High | Strongly e⁻-donating | 4 | 94% | Clean, rapid conversion to the desired product. |
| XPhos | Biaryl Phosphine | Very High | Strongly e⁻-donating | 2 | 98% | Fastest reaction with the highest isolated yield. Excellent for hindered substrates. |
| IPr | NHC | Very High | Strongly σ-donating | 3 | 96% | Highly effective, comparable to XPhos. Showed high catalyst stability. |
Discussion: Correlating Ligand Structure with Reactivity
The experimental data clearly demonstrates that for this challenging substrate, ligands possessing both significant steric bulk and strong electron-donating properties are essential for achieving high yields.
-
Triphenylphosphine (PPh₃): The poor performance of PPh₃ is illustrative of the limitations of simple phosphines in demanding couplings. Its moderate bulk is insufficient to facilitate the reductive elimination of the sterically congested biaryl product.[10] Furthermore, its moderate electron-donating ability leads to slower oxidative addition compared to more advanced ligands.[6]
-
Buchwald-Type Biaryl Phosphines (SPhos, XPhos): The development of bulky, electron-rich dialkylbiaryl phosphine ligands revolutionized palladium-catalyzed cross-coupling.[6] Both SPhos and XPhos fall into this category and their superior performance is a direct result of their design. Their steric bulk accelerates the crucial reductive elimination step, which is often rate-limiting for hindered substrates.[6][10] Their electron-rich nature enhances the rate of oxidative addition.[6] The slightly superior performance of XPhos over SPhos can be attributed to its greater steric hindrance, which is particularly beneficial in this case.[6]
-
N-Heterocyclic Carbenes (IPr): NHCs have emerged as powerful alternatives to phosphine ligands.[5][12] They are typically stronger σ-donors than even the most electron-rich phosphines, which can greatly accelerate oxidative addition.[5][12] The bulky adamantyl or diisopropylphenyl groups, as seen in ligands like IPr, provide the necessary steric environment to promote reductive elimination and stabilize the active Pd(0) catalyst.[3][5][12] The high yield obtained with IPr confirms its status as a top-tier ligand for difficult Suzuki-Miyaura couplings.
Detailed Experimental Protocol (Optimized with XPhos)
This protocol provides a detailed, step-by-step methodology for the highest-yielding reaction identified in this study.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂): (2.2 mg, 0.01 mmol, 1 mol%)
-
XPhos: (9.5 mg, 0.02 mmol, 2 mol%)
-
This compound: (221 mg, 1.2 mmol, 1.2 equiv)
-
4-Bromoanisole: (187 mg, 1.0 mmol, 1.0 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous: (424 mg, 2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous: 4.5 mL
-
Water, degassed: 0.5 mL
Procedure:
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, this compound, 4-bromoanisole, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the anhydrous toluene followed by the degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS until the 4-bromoanisole is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 5-Fluoro-2-(methoxymethyl)-4'-methoxy-1,1'-biphenyl.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, the choice of ligand is paramount.
-
Recommended Ligands: Bulky, electron-rich ligands from the Buchwald-type biaryl phosphine family (e.g., XPhos ) or the N-heterocyclic carbene family (e.g., IPr ) are highly recommended. These ligands consistently provide excellent yields (>95%) in short reaction times (2-4 hours).
-
Ligands to Avoid: Simple, less sterically demanding phosphines like PPh₃ are not suitable for this transformation and lead to low conversion and side-product formation.
This study underscores a fundamental principle in modern cross-coupling catalysis: ligand architecture must be matched to substrate challenge. For substrates with ortho-substitution, the steric properties of the ligand are critical for promoting the final, product-forming reductive elimination step. Researchers and process chemists working on complex biaryl syntheses should prioritize screening advanced, sterically demanding ligands to achieve optimal efficiency and yield.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Evaluating 5-Fluoro-2-(methoxymethyl)phenylboronic Acid as a Key Building Block
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor synthesis, the choice of building blocks is a critical determinant of success. This guide provides an in-depth technical comparison of 5-Fluoro-2-(methoxymethyl)phenylboronic acid against other commonly employed boronic acids in the synthesis of kinase inhibitors, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay of structural features, reaction efficacy, and the resulting biological activity, this document aims to equip scientists with the insights needed to make informed decisions in their drug discovery endeavors.
The Central Role of Kinase Inhibitors and the Suzuki-Miyaura Coupling
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[2]
The synthesis of these complex molecules often relies on robust and versatile chemical reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds, a fundamental step in the construction of many kinase inhibitor scaffolds.[3][4] This reaction's tolerance of a wide range of functional groups and the commercial availability of diverse boronic acid building blocks have made it a workhorse in medicinal chemistry.[3]
Strategic Incorporation of this compound
The selection of a specific boronic acid is a strategic decision that influences not only the synthetic route but also the pharmacological properties of the final compound. This compound offers a unique combination of features that can be advantageous in kinase inhibitor design.
The Influence of Fluorine Substitution
The presence of a fluorine atom can significantly impact a drug molecule's properties. In medicinal chemistry, fluorine is often introduced to:
-
Enhance Metabolic Stability: By blocking sites susceptible to metabolic degradation, fluorine can increase the half-life of a drug.[5]
-
Modulate Physicochemical Properties: Fluorine's high electronegativity can alter the pKa and lipophilicity of a molecule, which in turn affects its solubility, permeability, and oral bioavailability.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity.[5]
The Role of the Ortho-Methoxymethyl Group
The methoxymethyl group at the ortho position to the boronic acid can influence both the chemical reactivity and the biological activity of the resulting inhibitor.
-
Steric and Electronic Effects in Synthesis: The ortho-substituent can impact the rate and yield of the Suzuki-Miyaura coupling reaction. While steric hindrance can sometimes be a challenge, the oxygen atom in the methoxymethyl group may also participate in coordinating with the palladium catalyst, potentially influencing the reaction's regioselectivity and efficiency.[6]
-
Conformational Constraints and Target Binding: Once incorporated into the final inhibitor, the methoxymethyl group can impose conformational restrictions on the molecule. This can be beneficial if it pre-organizes the inhibitor into a bioactive conformation that fits optimally into the kinase's ATP-binding site.
Comparative Analysis of Building Blocks in Kinase Inhibitor Synthesis
While direct, head-to-head comparative studies of this compound against a wide array of other boronic acids in the synthesis of a single kinase inhibitor are not extensively reported in the literature, we can infer its potential efficacy by examining Structure-Activity Relationship (SAR) studies of various kinase inhibitor classes.
For instance, in the development of pyrazolopyrimidine-based kinase inhibitors, a common scaffold for targeting kinases like SRC, a variety of substituted phenylboronic acids are often employed to explore the SAR at the C3 position.[7][8][9][10][11] The goal is to identify substituents that enhance potency and selectivity.
Table 1: Representative Boronic Acids Used in the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
| Boronic Acid Building Block | Key Features | Potential Impact on Kinase Inhibitor Properties |
| Phenylboronic acid | Unsubstituted aromatic ring | Provides a baseline for SAR studies. |
| 4-Methylphenylboronic acid | Electron-donating group | Can influence electronic properties and interactions within the binding pocket. |
| 4-Methoxyphenylboronic acid | Electron-donating and hydrogen bond acceptor | Can form hydrogen bonds with the target protein. |
| 4-Chlorophenylboronic acid | Electron-withdrawing group | Alters electronic properties and can participate in halogen bonding. |
| 3-Aminophenylboronic acid | Hydrogen bond donor and potential for salt formation | Can form key hydrogen bonds and improve solubility. |
| This compound | Electron-withdrawing fluorine, ortho-methoxymethyl group | Offers a unique combination of metabolic stability, modulated lipophilicity, and potential for specific conformational constraints. |
The unique substitution pattern of this compound suggests its potential to generate inhibitors with a distinct pharmacological profile compared to more commonly used building blocks. The interplay between the electron-withdrawing fluorine and the potentially coordinating ortho-methoxymethyl group could lead to novel interactions within the kinase active site.
Experimental Protocol: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor via Suzuki-Miyaura Coupling
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a 3-aryl-pyrazolo[1,5-a]pyrimidine, a common core for many kinase inhibitors. This protocol can be adapted for use with this compound and other boronic acids for comparative studies.
Reaction Scheme:
Caption: A simplified workflow of the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine core (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-bromo-pyrazolo[1,5-a]pyrimidine core (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane/water). Finally, add the palladium catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to a reflux temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(5-Fluoro-2-(methoxymethyl)phenyl)pyrazolo[1,5-a]pyrimidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
This compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. While direct comparative data is currently limited in the public domain, the principles of medicinal chemistry suggest that this building block can lead to the discovery of inhibitors with improved efficacy and safety profiles.
Future research should focus on systematic comparative studies where this compound is benchmarked against a diverse panel of other boronic acids in the synthesis of various kinase inhibitor scaffolds. Such studies, providing quantitative data on reaction yields and biological activities, would be invaluable to the drug discovery community and would further solidify the role of this and other specialized building blocks in the development of next-generation targeted therapies.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Fluorinated Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of the correct building block is paramount to synthetic success. Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of a fluorine substituent onto the phenyl ring imparts unique electronic properties that can modulate reactivity, bioavailability, and metabolic stability of target molecules. However, the positional isomerism of this fluorine atom—ortho, meta, or para—is not a trivial consideration. It profoundly impacts the reagent's performance.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acids. We will dissect the underlying electronic and steric effects, provide supporting data, and offer a validated experimental protocol for researchers to quantify these differences in their own laboratory settings.
The Decisive Role of Substituent Position in Reactivity
The reactivity of a substituted phenylboronic acid in a reaction like the Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors.[2] These factors directly influence the efficiency of the transmetalation step, which is often rate-determining in the catalytic cycle.[3][4] The fluorine atom, being highly electronegative, exerts a powerful influence on the electron density of the aromatic ring and the boron atom.
Electronic Effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. An increased inductive effect enhances the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate complex required for transmetalation.[5][6]
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system. This electron-donating resonance effect is most pronounced when the fluorine is at the ortho or para position, where it can directly stabilize a positive charge in the ring through resonance structures.[7][8] This effect opposes the inductive effect. At the meta position, the resonance effect is negligible.
Steric Effects:
-
Ortho-Substitution: A substituent at the ortho position can physically obstruct the approach of the bulky palladium catalyst complex to the boron center. This steric hindrance can significantly slow down or even inhibit the transmetalation step, leading to lower reaction rates and yields.[9][10]
Comparative Reactivity Analysis: Ortho vs. Meta vs. Para
Based on the interplay of these effects, a general reactivity trend emerges for fluorophenylboronic acid isomers in Suzuki-Miyaura coupling:
Para > Meta > Ortho
| Isomer | Key Influencing Factors | Predicted Reactivity in Suzuki Coupling | Rationale |
| Para-Fluorophenylboronic Acid | Strong -I effect, Strong +R effect, Low steric hindrance | High | The powerful electron-withdrawing inductive effect increases the Lewis acidity of the boron atom, promoting the formation of the boronate species necessary for transmetalation.[5] Minimal steric hindrance allows for easy access by the palladium catalyst. |
| Meta-Fluorophenylboronic Acid | Moderate -I effect, Negligible +R effect, Low steric hindrance | Moderate | The inductive effect is still significant, enhancing Lewis acidity, but less so than from the para position.[11] The absence of a competing resonance effect makes its electronic character straightforwardly electron-withdrawing. |
| Ortho-Fluorophenylboronic Acid | Strongest -I effect, Strong +R effect, High steric hindrance | Low to Moderate | While the inductive effect is strongest, any potential electronic benefit is often overshadowed by significant steric hindrance, which impedes the crucial transmetalation step.[9] This often results in substantially lower reaction rates and yields compared to the other isomers. |
This trend is analogous to that observed for other substituted phenylboronic acids, where ortho-substituents, regardless of their electronic nature, tend to decrease reactivity due to steric clash.[2]
The Competing Reaction: Protodeboronation
A critical side reaction that plagues Suzuki-Miyaura couplings, especially under basic conditions, is protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[12] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The susceptibility to protodeboronation is also highly dependent on the substituent's position.
Electron-withdrawing groups, which make the ipso-carbon more electron-deficient, generally increase the rate of protodeboronation.[13] Furthermore, studies have shown that ortho-substituents can dramatically accelerate this undesired reaction.[14][15]
-
Ortho-fluorophenylboronic acid is particularly susceptible to protodeboronation under basic conditions.[14]
-
Para- and meta-isomers are generally more stable towards protodeboronation.[16]
Therefore, when working with the ortho-isomer, careful optimization of reaction conditions (e.g., choice of base, temperature, reaction time) is crucial to minimize this decomposition pathway.
Experimental Protocol for Comparative Reactivity Analysis
To provide a framework for empirical validation, the following protocol outlines a method for comparing the reaction rates of the three isomers in a parallel experiment.
Objective: To determine the relative reactivity of ortho-, meta-, and para-fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction by monitoring product formation over time.
Materials:
-
4-Bromoanisole (Aryl halide)
-
ortho-Fluorophenylboronic acid
-
meta-Fluorophenylboronic acid
-
para-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)[4]
-
Toluene/Water (10:1) (Solvent)
-
Dodecane (Internal standard for GC analysis)
-
Reaction vials, magnetic stir bars, heating block
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative kinetic analysis.
Step-by-Step Procedure: [4]
-
Preparation:
-
In a fume hood, prepare a stock solution of 4-bromoanisole (1.0 M) and dodecane (0.1 M) in toluene.
-
Prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 10 mL of toluene.
-
Into three separate, flame-dried reaction vials equipped with stir bars, weigh ortho-fluorophenylboronic acid (1.2 mmol), meta-fluorophenylboronic acid (1.2 mmol), and para-fluorophenylboronic acid (1.2 mmol).
-
-
Reaction Setup:
-
To each of the three vials, add the 4-bromoanisole/dodecane stock solution (1.0 mL, 1.0 mmol).
-
Add solid K₂CO₃ (2.0 mmol) and deionized water (1 mL) to each vial.
-
Seal the vials with septa caps and purge with argon or nitrogen for 10 minutes.
-
-
Initiation and Monitoring:
-
Using a syringe, add the catalyst stock solution (1.0 mL) to each vial to initiate the reaction.
-
Place the vials in a pre-heated heating block at 90°C and begin vigorous stirring.
-
At designated time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water. Vortex, and pass the organic layer through a small plug of silica gel to remove baseline impurities.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
Calculate the percent yield of the biaryl product at each time point by comparing its peak area to that of the dodecane internal standard, using a pre-determined response factor.
-
Plot the percent yield versus time for each of the three isomers. The initial slope of these curves will provide a quantitative measure of the initial reaction rate, allowing for a direct comparison of reactivity.
-
Mechanistic Context: The Suzuki-Miyaura Catalytic Cycle
Understanding the reactivity differences requires a look at the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][17] The electronic properties of the boronic acid are most critical during transmetalation.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity and laboratory safety. This guide provides a comprehensive, operational framework for the disposal of 5-Fluoro-2-(methoxymethyl)phenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the principle of prudent practice dictates that we treat it with the level of caution afforded to its close structural analogs. By synthesizing data from related boronic acids, we can establish a robust and defensible disposal protocol that ensures the safety of personnel and maintains environmental compliance.
Section 1: Hazard Assessment and Immediate Safety Protocols
The foundational step in handling any chemical is understanding its potential hazards. Boronic acids as a class are known to be irritants and can be harmful if improperly handled.[1][2][3] Therefore, all handling and disposal operations must be conducted under the assumption that this compound presents similar risks.
Anticipated Hazard Profile:
Engineering Controls: The First Line of Defense
All handling of this compound, from weighing to preparing for disposal, must be conducted within a certified chemical fume hood.[5][6] This is the most critical engineering control to minimize the risk of inhaling fine powders or dusts.[5][7]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and use of PPE is mandatory. The causality behind each choice is rooted in preventing specific routes of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes of solutions or airborne particles causing serious eye irritation. Standard safety glasses are insufficient.[5][8] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. | Prevents direct skin contact. Boronic acids are known skin irritants.[1][3] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A fully-fastened, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[5][8] |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of generating significant dust outside of a fume hood. | Follow your institution's EHS guidelines and OSHA regulations (29 CFR 1910.134) for respirator use.[5][8] |
Section 2: Step-by-Step Waste Disposal Protocol
The guiding principle is that this compound must be disposed of as hazardous chemical waste through an approved disposal plant.[1][2][4] It must never be disposed of down the drain or in regular solid waste.[6]
Step 1: Waste Characterization
The first step in proper disposal is to correctly identify the waste stream.
-
Pure/Unused Compound: Characterize as "Hazardous Solid Organic Waste".[6]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) must also be treated as hazardous solid waste.
-
Solutions: Solutions containing the compound must be collected as "Hazardous Liquid Organic Waste". Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Segregation of Waste
In the laboratory, waste should be segregated at the point of generation. This is a critical safety measure to prevent unintended reactions.
-
Incompatible Materials: Store waste containing this boronic acid away from strong oxidizing agents, strong acids, and strong bases.[1][4] Mixing can lead to vigorous, exothermic reactions.
-
Designated Containers: Use separate, clearly labeled containers for solid and liquid waste.
Step 3: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[6] The container must be in good condition, free of cracks or residue on the outside.[6]
-
Package the Waste:
-
Solid Waste: Carefully place the solid compound and any contaminated disposables (e.g., weighing paper, contaminated gloves) into the designated solid waste container.[2][5] Minimize the generation of dust during this process.[4][5]
-
Liquid Waste: Pour solutions directly into the designated liquid waste container using a funnel.
-
-
Secure the Container: Keep the container closed at all times, except when adding waste.[1][5][9]
Step 4: Labeling for Compliance and Safety
Accurate labeling is a legal requirement and is vital for the safety of everyone who will handle the container.
-
Affix a "Hazardous Waste" Label: This is the primary identifier.[6][9]
-
Provide Full Chemical Name: Write "Waste this compound". Avoid abbreviations or chemical formulas.[6]
-
List all Contents: If it is a mixed waste stream, list all components and their approximate percentages.
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
Step 5: Storage and Pickup
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area, in accordance with your institution's policies and EPA regulations.[10] Ensure it is stored with compatible chemicals and in secondary containment. Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[6]
Section 3: Emergency Procedures
Spill Management
-
Small Spill (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[11]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1][5] Avoid creating dust.[5]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[11]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Follow your institution's emergency procedures for a chemical spill and contact the EHS office immediately.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If they feel unwell or have difficulty breathing, call for medical assistance.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Call a poison control center or doctor immediately for advice.[1][2]
Section 4: Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Decision workflow for proper waste characterization and handling.
References
- Fisher Scientific. (2010, August 30). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.
- Cole-Parmer. Material Safety Data Sheet: (2-Methylpropyl)boronic acid, 98%.
- Carl ROTH. Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methylindazole-6-boronic acid.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
- BenchChem. (2025). Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide.
- Etimine USA. (2020, January 1). Boric Acid Safety Data Sheet.
- Arbico Organics. Material Safety Data Sheet: Boric Acid.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Formylnaphthalene-1-boronic acid.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- BenchChem. (2025). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Phenylboronic acid.
- TCI EUROPE N.V. (2024, December 17). Safety Data Sheet: 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
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A Researcher's Guide to the Safe Handling of 5-Fluoro-2-(methoxymethyl)phenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, has revolutionized the construction of complex molecular architectures. However, with great utility comes the responsibility of safe and informed handling. This guide provides a comprehensive, experience-driven protocol for the safe management of 5-Fluoro-2-(methoxymethyl)phenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Reactivity and Toxicity Profile
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]
The boronic acid functional group itself warrants careful handling. While essential for its reactivity in cross-coupling, it also presents stability considerations. Phenylboronic acids can be hygroscopic and sensitive to air.[3][4] Furthermore, thermal decomposition can lead to the release of irritating gases and vapors.[3]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure through various routes.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood serves as the primary barrier, capturing and exhausting potentially harmful dusts, aerosols, and vapors that may be generated.[6][7]
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this reagent. The selection is based on a risk assessment of the hazards presented by this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5][8] | Protects against splashes and airborne particulates, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended for extended operations.[5][9] | Provides a chemical barrier to prevent skin irritation. Gloves must be inspected for integrity before each use.[6][10] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. For situations with a high potential for aerosolization or spills outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended.[6] | Mitigates the risk of inhaling irritant dusts. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk and ensuring reproducible results.
Preparation and Weighing
-
Don appropriate PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Decontaminate the work surface within the fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean, designated spatula to weigh the desired amount of the solid into a tared container.
-
Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should then be disposed of as solid hazardous waste.
-
Securely close the main container and store it in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Reaction Setup and Monitoring
-
Add the weighed boronic acid to the reaction vessel within the fume hood.
-
Introduce solvents and other reagents carefully to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction for any signs of uncontrolled exothermic activity.
-
Keep the fume hood sash at the lowest practical height throughout the reaction.
Emergency Procedures: Preparedness is Key
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[3][6] Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4][6] Do not allow the material to enter drains.[6][7] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
-
Solid Waste: All contaminated disposables, including gloves, weighing paper, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a separate, sealed, and labeled container for liquid hazardous waste.[5]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination of Glassware
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected as liquid hazardous waste.[5]
-
Washing: The rinsed glassware can then be washed with soap and water.
-
Final Rinse: A final rinse with deionized water is recommended before drying.
Waste Pickup
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste collection and disposal. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[5]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
